4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUGGMZMDZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429112 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348640-05-1 | |
| Record name | 4-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-chloro-1-tosyl-7-azaindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-chloro-1-tosyl-7-azaindole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing from the readily available starting material, 7-azaindole. The initial step involves the formation of 4-chloro-7-azaindole, which is subsequently protected with a tosyl group to yield the final product. This guide presents detailed experimental procedures, quantitative data in tabular format for clarity, and graphical representations of the synthesis workflow to aid in understanding and practical application.
Overall Synthesis Pathway
The synthesis of 4-chloro-1-tosyl-7-azaindole from 7-azaindole is accomplished in two sequential steps:
-
Chlorination of 7-azaindole : This step proceeds via an initial N-oxidation of the pyridine ring in 7-azaindole, followed by treatment with a chlorinating agent to introduce the chlorine atom at the C4 position.
-
N-Tosylation of 4-chloro-7-azaindole : The secondary amine of the pyrrole ring in 4-chloro-7-azaindole is then protected with a p-toluenesulfonyl (tosyl) group.
Figure 1: Overall workflow for the synthesis of 4-chloro-1-tosyl-7-azaindole.
Experimental Protocols
Step 1: Synthesis of 4-chloro-7-azaindole
This procedure involves the N-oxidation of 7-azaindole followed by chlorination. One common method utilizes hydrogen peroxide for the oxidation and phosphorus oxychloride for the chlorination, with diisopropylethylamine (DIPEA) as a catalyst to improve the yield[1][2][3]. An alternative procedure employs meta-chloroperoxybenzoic acid (mCPBA) for the oxidation[2].
Protocol using Hydrogen Peroxide and POCl₃
-
N-Oxidation:
-
In a reaction vessel, dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add hydrogen peroxide (50% solution) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for approximately 3 hours.
-
Reduce the solvent volume under vacuum and add n-hexane to precipitate the N-oxide product.
-
Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.
-
-
Chlorination:
-
To a solution of 7-azaindole-N-oxide in acetonitrile, add phosphorus oxychloride (POCl₃) at room temperature under stirring.
-
After a short period (e.g., 20-60 minutes), add diisopropylethylamine (DIPEA) as a catalyst.
-
Heat the reaction mixture to 80-100 °C for 2-8 hours.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Adjust the pH to approximately 10 with a base such as 6N sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-chloro-7-azaindole as a solid. A yield of up to 85.6% has been reported for this step[1][3].
-
| Reagent/Parameter | Molar Ratio/Value | Notes |
| N-Oxidation | ||
| 7-Azaindole | 1.0 | Starting material |
| Hydrogen Peroxide | 1.1 - 2.0 | Oxidizing agent |
| Temperature | 5 °C to room temp. | |
| Reaction Time | ~3 hours | |
| Chlorination | ||
| 7-Azaindole-N-oxide | 1.0 | Intermediate from N-oxidation |
| POCl₃ | 2.0 - 10.0 | Chlorinating agent and solvent |
| DIPEA | 0.05 - 0.2 | Catalyst |
| Temperature | 80 - 100 °C | |
| Reaction Time | 2 - 8 hours | |
| Overall Yield | up to 85.6% | [1][3] |
Table 1: Quantitative data for the synthesis of 4-chloro-7-azaindole.
Step 2: Synthesis of 4-chloro-1-tosyl-7-azaindole
The N-tosylation of 4-chloro-7-azaindole is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a standard and effective method for this transformation.
Protocol using Sodium Hydride and TsCl
-
Deprotonation:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil.
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-chloro-7-azaindole in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to an hour to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
-
Tosylation:
-
Dissolve p-toluenesulfonyl chloride (TsCl) in a minimal amount of anhydrous DMF.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-4 hours) or until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 4-chloro-1-tosyl-7-azaindole.
-
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 4-chloro-7-azaindole | 1.0 | Starting material |
| Sodium Hydride (60%) | 1.1 - 1.2 | Base for deprotonation |
| p-Toluenesulfonyl Chloride | 1.05 - 1.1 | Tosylating agent |
| Solvent | Anhydrous DMF | |
| Temperature | 0 °C to room temp. | |
| Reaction Time | 2 - 4 hours |
Table 2: Quantitative data for the N-tosylation of 4-chloro-7-azaindole.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of functional group manipulation, starting with the modification of the pyridine ring followed by the protection of the pyrrole nitrogen.
Figure 2: Logical flow of the synthetic transformations.
Safety Precautions
-
Hydrogen Peroxide (50%): Strong oxidizer. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sodium Hydride (NaH): Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
p-Toluenesulfonyl Chloride (TsCl): Lachrymator and corrosive. Handle in a fume hood and wear appropriate PPE.
-
Anhydrous Solvents (THF, DMF): Handle under inert conditions to prevent moisture contamination. DMF is a potential reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Technical Guide: Properties and Applications of 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-05-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-4-chloro-7-azaindole, is a heterocyclic organic compound widely recognized as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its core structure, 1H-pyrrolo[2,3-b]pyridine or 7-azaindole, is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors for therapeutic applications. The presence of a chlorine atom at the 4-position provides a versatile handle for further chemical modifications, typically through cross-coupling reactions, while the tosyl group serves as a robust protecting group for the pyrrole nitrogen. This guide provides an in-depth overview of the chemical properties, synthesis, and utility of this compound in drug discovery, complete with experimental protocols and pathway visualizations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 348640-05-1 | [1] |
| IUPAC Name | 4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | [2] |
| Synonyms | N-Tosyl-4-chloro-7-azaindole | [1] |
| Molecular Formula | C₁₄H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 306.77 g/mol | [1] |
| Appearance | Off-white to light yellow powder | |
| Purity | ≥96% | [1] |
| Storage | 4°C | [1] |
Role as a Pharmaceutical Intermediate
This compound is a key building block in the synthesis of various kinase inhibitors.[3][4] The 7-azaindole core is a bioisostere of indole and purine, enabling it to interact with the ATP-binding sites of numerous kinases.[5] The chloro-substituent is strategically positioned for the introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This allows for the systematic exploration of the chemical space around the 7-azaindole scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent use in a Suzuki coupling reaction, as adapted from published literature.[6]
Synthesis of this compound (Compound 11)
This protocol describes the tosylation of 4-chloro-7-azaindole.
Reaction Scheme:
Materials:
-
4-Chloro-7-azaindole (Compound 10) (2.00 g, 13.1 mmol)
-
4-Methylbenzenesulfonyl chloride (5.00 g, 26.2 mmol)
-
Dichloromethane (36 mL)
-
Tetrabutylammonium hydrogen sulfate (133 mg, 0.393 mmol)
-
Sodium hydroxide (3 M, 16.2 mL)
Procedure:
-
Dissolve 4-chloro-7-azaindole (2.00 g, 13.1 mmol) and 4-methylbenzenesulfonyl chloride (5.00 g, 26.2 mmol) in dichloromethane (36 mL).
-
Add tetrabutylammonium hydrogen sulfate (133 mg, 0.393 mmol) and sodium hydroxide (3 M, 16.2 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a suitable work-up and purification to isolate the desired product.
Suzuki Coupling of this compound
This protocol details the use of compound 11 in a Suzuki-Miyaura cross-coupling reaction to synthesize a C-4 substituted 7-azaindole derivative.
Reaction Workflow:
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (typically 2-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid/ester, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Biological Relevance and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling. For instance, compounds synthesized from this compound have shown activity against trypanosome proliferation.[6] The broader class of 7-azaindole-based compounds are known to target kinases in critical signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.
Simplified Kinase Inhibition Signaling Pathway:
This diagram illustrates how a 7-azaindole-based inhibitor, such as Vemurafenib, can block the MAPK/ERK signaling pathway by targeting a mutated B-Raf kinase, thereby inhibiting cancer cell proliferation. The synthesis of such inhibitors often relies on intermediates like this compound.
Conclusion
This compound (CAS 348640-05-1) is a valuable and versatile intermediate in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-documented. The experimental protocols provided in this guide offer a practical foundation for the synthesis and further functionalization of this important building block. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Characterization of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and synthesis of the heterocyclic compound 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, and analytical data, and provides a reproducible experimental protocol for its synthesis.
Core Compound Identity and Properties
This compound , also known by its synonym N-Tosyl-4-chloro-7-azaindole , is a derivative of 7-azaindole. The introduction of a tosyl group on the pyrrole nitrogen and a chlorine atom on the pyridine ring modifies its electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.
A pivotal study published in Acta Crystallographica Section E provides the definitive crystal structure of this compound, confirming its molecular formula as C₁₄H₁₁ClN₂O₂S.[1] The crystallographic data reveals a three-dimensional network stabilized by π-π interactions between the tosyl groups of adjacent molecules.[1] The dihedral angle between the tosyl ring and the 4-chloro-1H-pyrrolo[2,3-b]pyridine core is 79.60(6)°.[1]
| Property | Value | Source |
| CAS Number | 348640-05-1 | ChemScene |
| Molecular Formula | C₁₄H₁₁ClN₂O₂S | [1] |
| Molecular Weight | 306.77 g/mol | ChemScene |
| Synonyms | N-Tosyl-4-chloro-7-azaindole, 4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | ChemScene |
| Purity | ≥96% | ChemScene |
| Storage Temperature | 4°C | ChemScene |
Spectroscopic and Analytical Data
While exhaustive public spectral data is limited, the following represents typical expected analytical characterization for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and the tosyl group. The methyl group of the tosyl substituent would appear as a singlet around 2.4 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the bicyclic heteroaromatic system and the tosyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₄H₁₁ClN₂O₂S with a high degree of accuracy. The mass spectrum would show the molecular ion peak [M]+ and characteristic isotopic patterns for chlorine.
Experimental Protocols
The synthesis of this compound involves a two-step process starting from 7-azaindole.
Step 1: Synthesis of 4-chloro-7-azaindole
A common method for the chlorination of 7-azaindole involves N-oxidation followed by treatment with a chlorinating agent.[2]
-
Reaction: 7-azaindole is first oxidized to 7-azaindole-N-oxide using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[2]
-
The resulting N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position of the pyridine ring.[2] The addition of a base such as diisopropylethylamine (DIPEA) can improve the yield.[2]
-
Work-up: The reaction mixture is carefully quenched with water and neutralized to precipitate the 4-chloro-7-azaindole product, which can be collected by filtration.[2]
Step 2: Tosylation of 4-chloro-7-azaindole
The protection of the pyrrole nitrogen with a tosyl group is a standard procedure.
-
Reaction: 4-chloro-7-azaindole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH) or a tertiary amine, in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Work-up: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizing the Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. It is a key component in a variety of kinase inhibitors and other therapeutic agents. The functionalization at the 1 and 4-positions, as seen in this compound, allows for further chemical modifications, making it a versatile building block in the synthesis of targeted drug candidates. The tosyl group can serve as a protecting group or be involved in specific interactions with biological targets. The chlorine atom provides a handle for cross-coupling reactions to introduce further diversity into the molecule.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This compound, a tosyl-protected derivative of a 7-azaindole, is a valuable intermediate in medicinal chemistry and drug development. This document outlines predicted spectral data, detailed experimental protocols for its characterization, and logical workflows to aid in its synthesis and analysis.
Spectroscopic Data
While a comprehensive, publicly available experimental dataset for this specific molecule is limited, the following tables present predicted ¹H NMR, ¹³C NMR, and mass spectrometry data. These predictions are based on the analysis of its constituent parts: the 4-chloro-7-azaindole core and the p-toluenesulfonyl (tosyl) group, alongside established principles of spectroscopic analysis for heterocyclic compounds.
Predicted ¹H NMR Data
The expected proton NMR spectrum of this compound in a solvent such as CDCl₃ would display signals corresponding to the protons of the pyrrolo[2,3-b]pyridine ring system and the tosyl group. The electron-withdrawing nature of the tosyl group is expected to shift the pyrrole protons downfield compared to the unprotected 7-azaindole.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.25 - 8.15 | d | 5.0 - 5.5 | 1H |
| H-5 | 7.20 - 7.10 | d | 5.0 - 5.5 | 1H |
| H-2' (Tosyl) | 7.80 - 7.70 | d | 8.0 - 8.5 | 2H |
| H-3 | 7.65 - 7.55 | d | 3.5 - 4.0 | 1H |
| H-3' (Tosyl) | 7.35 - 7.25 | d | 8.0 - 8.5 | 2H |
| H-2 | 6.70 - 6.60 | d | 3.5 - 4.0 | 1H |
| CH₃ (Tosyl) | 2.45 - 2.35 | s | - | 3H |
Table 1: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show signals for the nine distinct carbon environments in the pyrrolo[2,3-b]pyridine core and the four in the tosyl group. The presence of the electron-withdrawing tosyl and chloro groups will significantly influence the chemical shifts of the heterocyclic core.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | 148.0 - 147.0 |
| C-6 | 145.0 - 144.0 |
| C-1' (Tosyl) | 146.0 - 145.0 |
| C-4' (Tosyl) | 135.5 - 134.5 |
| C-4 | 134.0 - 133.0 |
| C-3' (Tosyl) | 130.5 - 129.5 |
| C-2' (Tosyl) | 127.5 - 126.5 |
| C-2 | 125.0 - 124.0 |
| C-4a | 120.0 - 119.0 |
| C-5 | 118.0 - 117.0 |
| C-3 | 102.0 - 101.0 |
| CH₃ (Tosyl) | 22.0 - 21.0 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Predicted Mass Spectrometry Data
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable for the analysis of this molecule. The mass spectrum is expected to show a clear molecular ion peak, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M peak).
| m/z | Predicted Fragment | Interpretation |
| 306/308 | [C₁₄H₁₁ClN₂O₂S]⁺ | Molecular Ion (M⁺) |
| 151/153 | [C₇H₄ClN₂]⁺ | Loss of tosyl radical |
| 155 | [C₇H₇O₂S]⁺ | Tosyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from tosyl group |
Table 3: Predicted major fragments in the mass spectrum of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.
NMR Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring high-quality ¹H and ¹³C NMR spectra.[1]
2.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates.
-
Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added, although modern spectrometers can reference the residual solvent peak.
2.1.2. Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 16-64, depending on concentration.
-
Spectral Width (SW): 0-12 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans (NS): 1024-4096, depending on concentration.
-
Spectral Width (SW): 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
2.1.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
Mass Spectrometry
This protocol describes a general procedure for obtaining a mass spectrum using ESI-MS.[2]
2.2.1. Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (often with 0.1% formic acid to promote ionization).
2.2.2. Data Acquisition
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.
-
Calibration: Ensure the instrument is calibrated using an appropriate calibration standard to ensure high mass accuracy.[3]
2.2.3. Data Analysis
-
Identify the Molecular Ion: Locate the peak corresponding to the molecular ion [M+H]⁺ or [M]⁺•. Verify the isotopic pattern for chlorine.
-
Determine Elemental Composition: Use the accurate mass measurement to determine the elemental composition of the molecular ion and its major fragments.
-
Analyze Fragmentation: If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. The major fragmentation is expected to be the cleavage of the N-S bond.[4][5]
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound.
Caption: Synthesis and characterization workflow for this compound.
Caption: Key structural components and their expected ¹H NMR spectral regions.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the compound 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also furnishes qualitative solubility information for structurally related analogs and presents a generalized, robust experimental protocol for determining the solubility of organic compounds in various organic solvents.
Introduction to this compound
This compound, also known as N-Tosyl-4-chloro-7-azaindole, is a heterocyclic organic compound with the molecular formula C₁₄H₁₁ClN₂O₂S and a molecular weight of 306.77 g/mol .[1] Its structure features a 7-azaindole core, which is a common scaffold in medicinal chemistry, protected with a tosyl group. The presence of the chloro and tosyl groups significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in drug discovery and development, particularly for reaction chemistry, formulation, and biological screening.
Qualitative Solubility Data of Structurally Related Compounds
| Compound Name | Structure | Solvent | Solubility |
| 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Chloroform, Dichloromethane, Dimethyl Sulfoxide | Soluble | |
| Water | Almost Insoluble | ||
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol | Soluble | |
| Water | Sparingly Soluble | ||
| 4-Chloro-7-azaindole | Methanol, Chloroform | Slightly Soluble | |
| Water | Slightly Soluble |
This data is compiled from various sources providing qualitative descriptions of solubility.
Based on this information, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as DMSO and DMF, and moderate solubility in other polar organic solvents like alcohols. Its solubility in nonpolar solvents is expected to be limited, and it is likely to be poorly soluble in water.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of an organic compound such as this compound in organic solvents. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course study to determine the point at which the concentration of the solute in the solution no longer increases.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Data Calculation:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Stability and Storage of N-tosyl-4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data and best practices for the stability and storage of N-tosyl-4-chloro-7-azaindole, a key intermediate in medicinal chemistry and drug discovery. Due to the limited publicly available stability data for this specific compound, this document leverages information on the parent molecule, 4-chloro-7-azaindole, and general principles of chemical stability for tosyl-protected heterocyclic compounds to provide robust recommendations.
Chemical and Physical Properties
N-tosyl-4-chloro-7-azaindole is a derivative of 4-chloro-7-azaindole, where the nitrogen atom of the pyrrole ring is protected by a tosyl (p-toluenesulfonyl) group. This protection enhances its stability and modifies its reactivity, making it a versatile building block in organic synthesis. The properties of the parent compound, 4-chloro-7-azaindole, are summarized below and serve as a baseline for understanding the characteristics of its N-tosyl derivative.
| Property | Data for 4-chloro-7-azaindole | Reference |
| Molecular Formula | C7H5ClN2 | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Light yellow to brown solid powder | [2] |
| Melting Point | 176-181 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Chemical Stability | Stable under recommended storage conditions | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas (under fire conditions) | [3] |
The addition of the N-tosyl group generally increases the thermal stability of the indole nucleus and makes the compound less susceptible to acidic degradation. However, it can be sensitive to strong bases, which may cleave the tosyl group.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of N-tosyl-4-chloro-7-azaindole. The following conditions are recommended based on data for the parent compound and general laboratory practice for similar heterocyclic compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | To minimize the rate of potential degradation reactions.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and degradation from atmospheric moisture.[2] |
| Light | Protect from light. | Azaindole derivatives can be light-sensitive, leading to photodecomposition. |
| Container | Keep in a tightly sealed container. | To prevent exposure to air and moisture. |
| Handling | Use personal protective equipment (gloves, safety glasses). Avoid dust formation. | To prevent inhalation and skin contact. The parent compound is classified as an acute toxicant. |
Experimental Protocols for Stability Assessment
The following are representative protocols for assessing the stability of N-tosyl-4-chloro-7-azaindole under various stress conditions. These are generalized methods and may require optimization for specific experimental setups.
3.1. Thermal Stability (Forced Degradation)
-
Objective: To evaluate the stability of the compound at elevated temperatures.
-
Methodology:
-
Weigh 10 mg of N-tosyl-4-chloro-7-azaindole into three separate amber glass vials.
-
Place one vial in an oven at 40 °C, the second at 60 °C, and the third at 80 °C.
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each vial.
-
Dissolve the aliquot in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the parent compound and any degradation products.
-
A control sample should be stored at the recommended storage condition (2-8 °C) and analyzed at the same time points.
-
3.2. Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Methodology:
-
Prepare two sets of solutions of N-tosyl-4-chloro-7-azaindole in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Wrap one set of samples in aluminum foil to serve as the dark control.
-
Expose the unwrapped samples to a calibrated light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At specified time points, analyze both the exposed and control samples by HPLC-UV.
-
Compare the chromatograms to identify and quantify any photodegradation products.
-
3.3. pH Stability
-
Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.
-
Methodology:
-
Prepare buffer solutions at pH 2 (0.01 N HCl), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Add a known amount of N-tosyl-4-chloro-7-azaindole to each buffer solution to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution, neutralize it if necessary, and dilute with mobile phase.
-
Analyze the samples by HPLC-UV to determine the percentage of the compound remaining and to profile any degradants.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive stability testing of a chemical compound like N-tosyl-4-chloro-7-azaindole.
Caption: A flowchart illustrating the key stages of a forced degradation study for stability assessment.
Potential Degradation Pathways
While specific degradation pathways for N-tosyl-4-chloro-7-azaindole have not been documented, potential routes of degradation can be inferred based on its structure:
-
Hydrolysis: Under strongly basic conditions, the tosyl group can be cleaved, regenerating the parent 4-chloro-7-azaindole. In highly acidic conditions, the azaindole ring system itself may be susceptible to degradation.
-
Oxidation: The pyrrole ring of the azaindole system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.
-
Photodecomposition: Aromatic and heterocyclic compounds are often prone to photodecomposition, which could involve complex radical-mediated reactions leading to a variety of degradation products.
The following diagram illustrates a logical relationship for potential degradation under different conditions.
Caption: A diagram showing potential degradation pathways for N-tosyl-4-chloro-7-azaindole.
References
- 1. 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. 4-Chloro-7-azaindole CAS#: 55052-28-3 [m.chemicalbook.com]
- 3. 4-Chloro-7-azaindole - Safety Data Sheet [chemicalbook.com]
The Potent Biological Activity of 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The strategic functionalization of this core, often beginning with the versatile intermediate 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, has led to the development of potent and selective inhibitors targeting key oncogenic signaling pathways. This technical guide provides an in-depth overview of the biological activity of derivatives synthesized from this key starting material, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
From a Versatile Intermediate to Potent Kinase Inhibitors
The synthetic utility of this compound lies in the reactivity of the C4-chloro substituent and the protective nature of the N1-tosyl group. The chloro group serves as a handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the installation of various aryl, heteroaryl, and amino groups at the 4-position, which is crucial for modulating the biological activity and selectivity of the resulting compounds. The tosyl group, while protecting the pyrrole nitrogen during these transformations, can be readily removed under specific conditions to yield the final active compounds.
A general synthetic workflow for the derivatization of this compound is depicted below.
Targeting Key Oncogenic Kinases
Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression, most notably Fibroblast Growth Factor Receptors (FGFR) and Maternal Embryonic Leucine Zipper Kinase (MELK).
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers, including breast, lung, and gastric cancers.[3]
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4] One notable compound, 4h , exhibited impressive inhibitory activity against multiple FGFR isoforms and demonstrated significant anti-proliferative effects in breast cancer cells.[4]
Table 1: In Vitro FGFR Inhibitory Activity and Antiproliferative Activity of Compound 4h [4]
| Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| FGFR1 | 7 | 4T1 (Breast Cancer) | Not explicitly provided for 4h, but the class of compounds showed activity |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 |
The inhibition of the FGFR signaling pathway by these compounds leads to the blockade of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis.[1][2]
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors
MELK is a serine/threonine kinase that is overexpressed in various cancers, including lung adenocarcinoma, and its expression is often correlated with poor prognosis.[5] MELK plays a crucial role in mitotic progression, cell cycle control, and metastasis.[5]
A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent MELK inhibitors.[6] The optimized compound, 16h , demonstrated strong enzyme inhibition and excellent anti-proliferative effects against several cancer cell lines.[6]
Table 2: In Vitro MELK Inhibitory Activity and Antiproliferative Activity of Compound 16h [6]
| Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| MELK | 32 | A549 (Lung Cancer) | 0.109 |
| MDA-MB-231 (Breast Cancer) | 0.245 | ||
| MCF-7 (Breast Cancer) | 0.163 |
Inhibition of MELK by these derivatives can lead to cell cycle arrest at the G2/M phase and induce apoptosis.[5][6] The downstream signaling of MELK involves the regulation of key cell cycle proteins such as PLK1, CDC25C, and CDK1.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for key experiments.
Synthesis of 4-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Tosyl Deprotection:
-
Dissolve the tosyl-protected intermediate in a suitable solvent (e.g., methanol or tetrahydrofuran).
-
Add a base such as sodium hydroxide or potassium carbonate (excess).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., dilute HCl).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline and can be adapted for specific kinases like FGFR and MELK.
Materials:
-
Test compound (pyrrolo[2,3-b]pyridine derivative)
-
Recombinant kinase (e.g., FGFR1, MELK)
-
Kinase substrate (specific to the kinase)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase enzyme, and a mixture of the substrate and ATP. The final volume is typically 5-10 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a cornerstone in the development of novel kinase inhibitors. Through strategic chemical modifications, this versatile intermediate has given rise to a multitude of derivatives with potent and selective activity against critical cancer targets such as FGFR and MELK. The data and protocols presented in this guide underscore the significant potential of this chemical class in the ongoing quest for more effective cancer therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Fibroblast growth factor receptor signaling in estrogen receptor-positive breast cancer: mechanisms and role in endocrine resistance [frontiersin.org]
- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Reactivity of C4-Chloro-7-Azaindoles: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the synthetic versatility of the C4-chloro-7-azaindole scaffold, detailing its reactivity in key cross-coupling and nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged core in the design and synthesis of novel chemical entities.
The 7-azaindole nucleus is a cornerstone in medicinal chemistry, recognized as a bioisostere of indole and a key pharmacophore in numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to engage in specific hydrogen bonding interactions have cemented its importance, particularly in the development of kinase inhibitors.[3][4] Among the various functionalized 7-azaindole synthons, 4-chloro-7-azaindole stands out as a versatile and strategically important intermediate. The C4-chloro position offers a reactive handle for a variety of transformations, enabling the introduction of diverse substituents deep within the core structure of potential drug candidates.
This technical guide provides a comprehensive overview of the reactivity of the C4-chloro position in 7-azaindoles, with a focus on the most synthetically valuable transformations: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways are presented to facilitate the practical application of this chemistry in a research and development setting.
Synthesis of the 4-Chloro-7-Azaindole Core
The journey into the diverse chemistry of C4-substituted 7-azaindoles begins with the synthesis of the key starting material, 4-chloro-7-azaindole. The most common and efficient method involves a two-step sequence starting from the commercially available 7-azaindole.[5][6]
First, 7-azaindole undergoes N-oxidation, typically with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding N-oxide. This crucial step activates the pyridine ring for subsequent functionalization. The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), to regioselectively install the chlorine atom at the C4 position.[5][6] The addition of a mild base, such as diisopropylethylamine (DIPEA), has been reported to improve the yield of this chlorination step.[5]
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole
Step 1: N-oxidation of 7-azaindole
To a solution of 7-azaindole in an appropriate organic solvent (e.g., tetrahydrofuran, 1,2-dimethoxyethane), an oxidizing agent such as hydrogen peroxide or mCPBA is added portion-wise at a controlled temperature (typically 5-15 °C). The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS) until completion. Upon completion, the reaction mixture is carefully worked up to isolate the 7-azaindole-N-oxide.
Step 2: Chlorination of 7-azaindole-N-oxide
The crude or purified 7-azaindole-N-oxide is dissolved in a solvent like acetonitrile or neat phosphorus oxychloride. Phosphorus oxychloride is added, and the mixture is heated. For improved yields, a catalytic amount of diisopropylethylamine (DIPEA) can be introduced. The reaction is typically heated at reflux for several hours. After cooling, the reaction mixture is quenched by the slow addition of water or ice, and the pH is adjusted with a base (e.g., sodium hydroxide) to precipitate the product. The solid 4-chloro-7-azaindole is then collected by filtration, washed, and dried.[5][6]
Caption: Synthetic route to 4-chloro-7-azaindole.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-chloro position of 7-azaindole is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in elaborating the 7-azaindole core with a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C4 position of 7-azaindole and various aryl and heteroaryl boronic acids or esters. This reaction is widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Table 1: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | MeCN/H2O | Reflux | High | [7] |
| 2 | (2-Ethoxyvinyl)borolane | Pd(OAc)2 / SPhos | K3PO4 | MeCN/H2O | Reflux | High | [7] |
| 3 | Various arylboronic acids | Pd2(dba)3 / SPhos | Cs2CO3 | Toluene/Ethanol | 60 | 67-93 | A general condition |
To a reaction vessel containing 4-chloro-7-azaindole and the desired boronic acid or ester (typically 1.1-1.5 equivalents) are added the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3) and a suitable phosphine ligand (e.g., SPhos). A base (e.g., K3PO4, Cs2CO3) and a solvent system (e.g., toluene/ethanol, MeCN/H2O) are then introduced. The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the crude product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C4 position of the 7-azaindole core. This reaction is crucial for accessing 4-amino-7-azaindole derivatives, which are prevalent in biologically active molecules.[8][9]
Table 2: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Methylpiperazine | P1 / L1 | LiHMDS | THF | 60 | 95 | [8] |
| 2 | Morpholine | P1 / L1 | LiHMDS | THF | 60 | 96 | [8] |
| 3 | Aniline | P1 / L1 | LiHMDS | THF | 60 | 92 | [8] |
| 4 | Benzylamine | P1 / L1 | LiHMDS | THF | 60 | 85 | [8] |
P1 is a palladium precatalyst and L1 is a biarylphosphine ligand as described in the reference.
In an inert atmosphere glovebox or under an inert gas stream, a reaction vessel is charged with 4-chloro-7-azaindole, the palladium precatalyst (e.g., P1), and the phosphine ligand (e.g., L1). The chosen amine (typically 1.2 equivalents) and a suitable solvent (e.g., THF) are added. The reaction is initiated by the addition of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time. Upon completion, the reaction is quenched, and the product is isolated and purified.[8]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between the C4 position of 7-azaindole and a terminal alkyne. This reaction is valuable for introducing linear alkyne moieties, which can serve as handles for further functionalization or as key structural elements in their own right.[1][10]
Table 3: Sonogashira Coupling of 4-Chloro-7-azaindole
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | DMF | RT | Good | General condition |
| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | THF | 60 | Good | General condition |
To a solution of 4-chloro-7-azaindole in a suitable solvent (e.g., DMF, THF) under an inert atmosphere are added the terminal alkyne (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2, Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.
Caption: Palladium-catalyzed reactions at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in 7-azaindole makes the C4-chloro position susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a complementary, palladium-free method for introducing a variety of nucleophiles.
Table 4: SNAr Reactions of 4-Chloro-7-azaindole
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Aniline | K2CO3 | DMSO | 100 | Good | General condition | | 2 | Sodium methoxide | - | DMF | 110-130 | 80 |[6] | | 3 | Various amines | KOH | DMSO | 100 | Fair to good |[11] |
A mixture of 4-chloro-7-azaindole, the nucleophile (e.g., an amine, alcohol, or thiol), and a base (if required, e.g., K2CO3, KOH) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) is heated. The reaction progress is monitored, and upon completion, the mixture is cooled and diluted with water to precipitate the product. The solid is collected by filtration, washed, and purified if necessary.
Biological Relevance: 7-Azaindoles as Kinase Inhibitors
The 7-azaindole scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[3][4] The N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region, a critical part of the ATP-binding pocket. C4-substituents on the 7-azaindole ring often project into the solvent-exposed region or can be designed to interact with specific sub-pockets of the kinase active site, thereby influencing potency and selectivity.
One important signaling pathway where 7-azaindole derivatives have shown significant therapeutic potential is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[12] C4-functionalized 7-azaindoles have been developed as potent inhibitors of PI3K (phosphoinositide 3-kinase), a key upstream regulator in this pathway.
Caption: Inhibition of the PI3K pathway by C4-substituted 7-azaindoles.
Conclusion
The C4-chloro position of the 7-azaindole scaffold is a strategically valuable point for molecular diversification. The reactivity of this position in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions offers a robust and versatile toolkit for synthetic and medicinal chemists. The ability to introduce a wide array of substituents at this position allows for the fine-tuning of physicochemical properties and biological activity, making 4-chloro-7-azaindole a critical building block in the design and synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers aiming to exploit the rich chemistry of this important heterocyclic core.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Tosyl Protecting Group in 7-Azaindole Chemistry
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis and functionalization, however, present unique challenges due to the reactivity of the bicyclic system, particularly the acidic N-H proton of the pyrrole ring. This guide provides a comprehensive technical overview of the p-toluenesulfonyl (tosyl) group's critical role in navigating these challenges. Beyond its function as a simple nitrogen protectant, the tosyl group serves as a powerful electron-withdrawing and directing group, enabling regioselective C-H functionalization that is otherwise difficult to achieve. We will explore the underlying chemical principles, provide detailed experimental protocols for protection and deprotection, present quantitative data, and illustrate key strategic workflows.
The Dual Functionality of the Tosyl Group
In the context of 7-azaindole chemistry, the tosyl group is not merely a placeholder. Its utility stems from a dual role: robust protection and strategic activation.
2.1 N-H Protection The pyrrole nitrogen in 7-azaindole possesses an acidic proton that can interfere with a wide range of reactions, including those involving organometallics, strong bases, or electrophilic reagents. The tosyl group forms a stable and robust sulfonamide linkage (N-Ts), effectively masking this reactivity.[4][5] This protection is crucial for preventing unwanted side reactions and ensuring predictable outcomes in multi-step syntheses.[6]
2.2 Reactivity Modulation and Directed Functionalization The most significant contribution of the tosyl group is its ability to alter the electronic properties of the 7-azaindole ring. As a potent electron-withdrawing group, it significantly increases the kinetic acidity of the C-H protons on the pyrrole moiety. This electronic activation is pivotal for facilitating regioselective deprotonation, a strategy known as Directed ortho Metalation (DoM) .[7][8][9]
In this mechanism, the tosyl group acts as a Directed Metalation Group (DMG).[10] When treated with a strong organolithium base (e.g., n-butyllithium), the base coordinates to the sulfonyl oxygen atoms, positioning the alkyl anion in close proximity to the C2 proton. This chelation effect dramatically lowers the activation energy for deprotonation at the C2 position over other sites, leading to the formation of a 2-lithio-7-azaindole intermediate with high regioselectivity.[11] This transient organometallic species can then be trapped with a wide variety of electrophiles to install functional groups exclusively at the C2 position.
Experimental Protocols and Data
The successful application of the tosyl strategy relies on efficient and reproducible protocols for its introduction and removal, as well as for the subsequent functionalization steps.
3.1 Protection: N-Tosylation of 7-Azaindole
The formation of the N-tosyl sulfonamide is typically achieved by deprotonating the 7-azaindole nitrogen with a strong base, followed by quenching with p-toluenesulfonyl chloride (TsCl).
Detailed Protocol:
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour, during which time hydrogen gas evolution should cease.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature for 3-5 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-azaindole.
| Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| NaH | DMF/THF | 0 to RT | 4-6 | >90% | [5] |
| KOH/PTC | Toluene | Reflux | 8-12 | 75-85% | General Indole Chemistry |
| Et₃N | CH₂Cl₂ | RT | 12-24 | Moderate | [12] |
3.2 Workflow: Directed Metalation and Functionalization
The following diagram illustrates the strategic workflow for using the tosyl group to achieve regioselective functionalization of 7-azaindole.
Detailed Protocol for C2-Functionalization:
-
Dissolve N-tosyl-7-azaindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A distinct color change is often observed.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide; 1.2 equivalents) dropwise, keeping the temperature at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the crude 2-substituted-N-tosyl-7-azaindole by column chromatography.
3.3 Deprotection: Cleavage of the N-Tosyl Group
Removal of the tosyl group is often the most challenging step. While classical methods require harsh conditions, milder and more efficient protocols have been developed, particularly for electron-deficient systems like azaindoles.
Detailed Protocol (Cesium Carbonate Method): This method is particularly effective for azaindoles, which are more susceptible to nucleophilic attack than standard indoles due to their lower pKa.[13]
-
Dissolve the N-tosyl-7-azaindole derivative (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equivalents) to the solution.
-
Stir the mixture at room temperature or gentle reflux (40-60 °C), monitoring the reaction by TLC. For azaindoles, reactions are often complete within 0.5-2 hours at ambient temperature.[13]
-
Once complete, filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Redissolve the residue in an organic solvent and wash with water to remove any remaining salts and byproducts.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the free N-H azaindole.
Comparison of Deprotection Methods:
| Method | Reagents | Conditions | Efficiency/Notes | Reference |
| Mild Base | Cs₂CO₃ | THF/MeOH, RT to Reflux | Highly efficient for azaindoles (often quantitative yields in <2h at RT).[13] Tolerates many functional groups. | [13][14] |
| Strong Base | NaOH or KOH | EtOH or MeOH, Reflux | Effective but can be harsh, potentially cleaving base-sensitive groups. | [15] |
| Reductive | Mg powder | MeOH, sonication or RT | An alternative for substrates incompatible with strong bases. | [13][16] |
| Novel Neutral | NaN₃ | DMF or DMSO, RT | A very mild method reported for related quinone systems; proceeds in good to excellent yields.[15] | [15] |
Conclusion
The tosyl group is an indispensable tool in the synthesis of complex 7-azaindole derivatives. Its role transcends simple protection, offering a powerful strategy for activating the pyrrole ring towards highly regioselective C2-functionalization via directed metalation. While the deprotection step has historically been a limitation, the development of milder methods, such as the use of cesium carbonate, has significantly enhanced the utility of this approach. For researchers in drug discovery and materials science, a thorough understanding of tosyl group chemistry is essential for the rational design and efficient synthesis of novel 7-azaindole-based molecules.
References
- 1. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of an indole and a pyridine ring, allow it to form key interactions with a wide range of biological targets. This has led to the development of numerous potent and selective inhibitors for various enzymes, particularly kinases and phosphodiesterases, with significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive literature review of the 1H-pyrrolo[2,3-b]pyridine core, focusing on its synthesis, biological activities, and the signaling pathways it modulates.
Chemical Synthesis
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives has been a subject of extensive research, with several strategies developed to introduce diverse substituents at various positions of the bicyclic system. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
General Synthetic Workflow
A representative synthetic workflow for creating a library of 1H-pyrrolo[2,3-b]pyridine derivatives, particularly those targeting kinases, is depicted below. This workflow highlights the key steps from starting materials to the final biologically active compounds.
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activities and Therapeutic Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of inhibitors for a variety of important therapeutic targets. The subsequent sections will delve into two prominent examples: Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is a key driver in the development and progression of numerous cancers. Consequently, FGFRs have become attractive targets for cancer therapy. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration. 1H-pyrrolo[2,3-b]pyridine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its activation.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various FGFR isoforms.
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1][2] |
| Compound 1 | 1900 | - | - | - | [1] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | [3] |
| NVP-BGJ398 | 0.9 | 1.4 | 1.0 | 60 | [3] |
General Procedure for the Synthesis of 3-substituted-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines (e.g., 3a-3k) [1]
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL) is added the corresponding R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol). The reaction mixture is stirred at 50 °C for 5 hours. After completion, the reaction is poured into water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to afford the desired product.
In Vitro FGFR Kinase Assay [1][4]
The inhibitory activity of the compounds against FGFR kinases is determined using a kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction.
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit, and test compounds.
-
Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
To each well, add the test compound at various concentrations.
-
Add the FGFR enzyme and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response curves using appropriate software.
-
Cell-Based Proliferation Assay (MTT Assay) [5]
The anti-proliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in a suitable cancer cell line (e.g., A549 human lung cancer cells).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
-
Phosphodiesterase 4B (PDE4B) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, has shown therapeutic benefits in inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent and selective PDE4B inhibitors.
PDE4B plays a crucial role in regulating intracellular cAMP levels. By degrading cAMP, PDE4B terminates its downstream signaling through Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). Inhibition of PDE4B leads to an accumulation of cAMP, which in turn activates PKA and Epac, resulting in the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.
Caption: Inhibition of the PDE4B signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
The following table presents the inhibitory potency of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.
| Compound ID | PDE4B IC50 (µM) | Reference |
| 7 | 0.48 | [6] |
| 11a | 0.25 | [6] |
| 11h | 0.11 | [6] |
| 11o | 1.1 | [6] |
General Procedure for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides (e.g., 11a-o) [6]
The synthesis of these compounds typically involves a multi-step sequence starting from a common intermediate.
-
Chan-Lam Coupling: The starting 1H-pyrrolo[2,3-b]pyridine intermediate is coupled with an appropriate arylboronic acid in the presence of a copper catalyst (e.g., Cu(OAc)2) and a base (e.g., pyridine) in a suitable solvent like dichloromethane at room temperature.
-
Saponification: The resulting ester is then saponified using a base such as sodium hydroxide in a mixture of methanol and water to yield the corresponding carboxylic acid.
-
Amide Coupling: Finally, the carboxylic acid is coupled with a variety of amines using standard peptide coupling reagents (e.g., T3P, DIPEA) in a solvent like DMF at room temperature to afford the final amide derivatives.
In Vitro PDE4B Inhibition Assay
The inhibitory activity of the compounds against PDE4B is determined using a commercially available assay kit or a custom-developed assay that measures the hydrolysis of cAMP.
-
Procedure:
-
The assay is performed in a microplate format.
-
The test compounds are pre-incubated with the PDE4B enzyme in an assay buffer.
-
The reaction is initiated by the addition of cAMP.
-
After a specific incubation period, the reaction is stopped, and the amount of remaining cAMP or the product AMP is quantified. This can be done using various detection methods, including fluorescence polarization, FRET, or luminescence.
-
The IC50 values are determined from the dose-response curves.
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core has proven to be a highly versatile and valuable scaffold in the design of potent and selective inhibitors for a range of therapeutic targets. Its ability to form key hydrogen bonding interactions within the active sites of enzymes like kinases and phosphodiesterases has been a cornerstone of its success. The synthetic methodologies are well-established, allowing for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. As our understanding of the molecular basis of diseases continues to grow, the 1H-pyrrolo[2,3-b]pyridine core is poised to remain a central element in the development of novel and effective therapeutics. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable heterocyclic system.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Functionalized 7-Azaindoles: A Technical Guide for Medicinal Chemistry
Introduction: The 7-azaindole scaffold, a bioisostere of the endogenous indole nucleus, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor have positioned it as a valuable building block in the design of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the applications of functionalized 7-azaindoles, with a focus on their role as kinase inhibitors in oncology and their potential in the treatment of neurodegenerative diseases.
The 7-Azaindole Core: A Privileged Scaffold
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds where a pyridine ring is fused to a pyrrole ring. The presence of the nitrogen atom in the six-membered ring significantly alters the electron distribution compared to indole, influencing its physicochemical properties such as solubility and lipophilicity.[1] This modification can lead to improved drug-like properties and enhanced binding interactions with biological targets.[1] The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, making the 7-azaindole scaffold an excellent "hinge-binding motif" for many kinases.[2]
Applications in Medicinal Chemistry
The versatility of the 7-azaindole scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.
Kinase Inhibitors in Oncology
A primary application of functionalized 7-azaindoles is in the development of kinase inhibitors for cancer therapy. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The 7-azaindole moiety can mimic the adenine region of ATP, the natural substrate for kinases, allowing it to bind effectively to the ATP-binding site and inhibit kinase activity.[3]
BRAF Inhibitors: Vemurafenib (PLX4032) is a potent inhibitor of the BRAF V600E mutant kinase and is an FDA-approved treatment for metastatic melanoma.[4][5] The 7-azaindole core of vemurafenib forms key hydrogen bonds with the hinge region of the BRAF kinase, leading to the inhibition of the downstream MAPK/ERK signaling pathway and subsequent reduction in tumor cell proliferation.[4][6][7]
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer.[8] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.[8] These compounds have demonstrated the ability to inhibit PI3K activity at the molecular and cellular levels, leading to anti-proliferative effects in various human tumor cells.[9]
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment.[10] Functionalized 7-azaindoles have been identified as potent inhibitors of CDKs, such as CDK9.[10][11] By inhibiting CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Other Kinase Targets: The application of 7-azaindoles as kinase inhibitors extends beyond BRAF, PI3K, and CDKs. They have also been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), AXL receptor tyrosine kinase, and p21-activated kinase 1 (PAK1), demonstrating the broad utility of this scaffold in targeting a diverse range of kinases implicated in cancer.[12][13][14]
Neurodegenerative Diseases
The potential of functionalized 7-azaindoles extends to the treatment of neurodegenerative disorders like Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils.[15] Novel indole and 7-azaindole derivatives have been designed to inhibit this pathological self-assembly of Aβ.[15] Substitution at the 3-position of the azaindole ring has been shown to be crucial for improving the physicochemical properties required for brain penetration.[15]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative functionalized 7-azaindole derivatives against various biological targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Vemurafenib (PLX4032) | BRAF V600E | 31 | - | - | [16] |
| PLX4720 | BRAF V600E | 13 | - | - | [16] |
| Pexidartinib | CSF1R | 13 | - | - | [16] |
| 13 | PI3Kγ | 7 | THP-1 | 0.4 | [8] |
| 14 | PI3Kγ | 33 | THP-1 | 3.5 | [8] |
| 40 | PI3Kγ | 6 | THP-1 | 0.8 | [8] |
| 41 | PI3Kγ | 6.8 | THP-1 | 0.8 | [8] |
| 8g | CDK9/CyclinT | 130 | - | - | [10] |
| 8h | CDK9/CyclinT | 190 | - | - | [10] |
| 8l | Haspin | 14 | - | - | [10] |
| 1 | ALK (wild type) | 90 | Karpas299 | 3 | [12] |
| 1 | ALK (L1196M) | 141 | - | - | [12] |
| 16 | PDK1 | 1100 | - | - | [14] |
| 42 | PDK1 | - | - | 2.3 | [14] |
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 8 | Aβ42 Aggregation | >50 | [15] |
| Compound 9 | Aβ42 Aggregation | >50 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel 7-azaindole derivatives. Below are representative protocols for key experiments.
Synthesis of 3-Substituted 7-Azaindole Derivatives
A general method for the synthesis of 3-substituted 7-azaindoles involves a Suzuki coupling reaction.
Scheme 1: Synthesis of 3-Aryl-7-Azaindoles
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 3. Azaphilones inhibit tau aggregation and dissolve tau aggregates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress Concerning the N-Arylation of Indoles | MDPI [mdpi.com]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-1-tosyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and materials science. This reaction enables the synthesis of arylamines from aryl halides or triflates and a wide array of primary and secondary amines. The 7-azaindole scaffold is a privileged heterocycle found in numerous biologically active compounds and approved pharmaceuticals. Functionalization at the 4-position of the 7-azaindole core is a common strategy in drug discovery.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of 4-chloro-1-tosyl-7-azaindole, a key intermediate in the synthesis of various targeted therapeutics. The tosyl protecting group on the indole nitrogen allows for regioselective functionalization and can be removed under various conditions. Due to the electron-deficient nature of the pyridine ring within the azaindole core and the inherent lower reactivity of aryl chlorides compared to bromides, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields and broad substrate scope.
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of 4-chloro-1-tosyl-7-azaindole with a variety of amine coupling partners. The data is based on established protocols for similar electron-deficient heteroaryl chlorides and N-protected halo-azaindoles.
Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of 4-chloro-1-tosyl-7-azaindole with Primary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | Est. 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | Est. 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BippyPhos (4) | NaOt-Bu (1.5) | Dioxane | 100 | 12 | Est. 88-98 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (2.0) | THF | 80 | 18 | Est. 75-85 |
Table 2: Reaction Conditions for the Buchwald-Hartwig Amination of 4-chloro-1-tosyl-7-azaindole with Secondary Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 10 | Est. 90-99 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | Est. 92-98 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | Est. 80-90 |
| 4 | Indole | Pd(OAc)₂ (2) | BippyPhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | Est. 70-80 |
Note: Estimated yields are based on typical outcomes for similar substrates and may vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of 4-chloro-1-tosyl-7-azaindole. These protocols are designed to be robust and applicable to a range of amine coupling partners.
Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos for Secondary Amines
This protocol is optimized for the coupling of 4-chloro-1-tosyl-7-azaindole with secondary amines, such as morpholine.
Materials:
-
4-chloro-1-tosyl-7-azaindole
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 4-chloro-1-tosyl-7-azaindole (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3.0 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv.).
-
Seal the tube with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane (5 mL) via syringe, followed by the secondary amine (1.2 mmol, 1.2 equiv.).
-
Place the sealed reaction vessel in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1-tosyl-7-azaindole derivative.
Protocol 2: General Procedure using Pd(OAc)₂/RuPhos for Primary Amines
This protocol is suitable for the coupling of 4-chloro-1-tosyl-7-azaindole with primary amines, such as anilines.
Materials:
-
4-chloro-1-tosyl-7-azaindole
-
Amine (e.g., Aniline)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
In an oven-dried Schlenk tube or microwave vial, combine 4-chloro-1-tosyl-7-azaindole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2.0 mol%), RuPhos (0.04 mmol, 4.0 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) and the primary amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Buchwald-Hartwig amination of 4-chloro-1-tosyl-7-azaindole.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols: Synthesis of FGFR Inhibitors Using 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in kinase active sites. This document provides detailed protocols and application notes for the synthesis of potent FGFR inhibitors utilizing 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a key starting material. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the C4 position, a critical region for achieving high affinity and selectivity for the FGFR family.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, triggering downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses.
Caption: FGFR Signaling Pathways
Synthetic Workflow
The general synthetic strategy involves a two-step process starting from this compound. The first step is a palladium-catalyzed cross-coupling reaction to introduce a desired substituent at the C4 position. The second step is the removal of the tosyl protecting group to yield the final FGFR inhibitor.
Application Notes and Protocols for the Sonogashira Coupling of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sonogashira coupling reaction of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine with various terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[4]
The 1-tosyl protecting group on the pyrrolo[2,3-b]pyridine (7-azaindole) core is crucial for this reaction. It serves to acidify the N-H proton and acts as a protecting group, preventing potential catalyst inhibition by the lone pair of electrons on the pyrrole nitrogen. The pyridine nitrogen can also interact with the catalyst, and in some cases, protection as an N-oxide has been employed to improve reaction outcomes.
The reaction typically employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in conjunction with a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[5] An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. The reaction is typically carried out in an anhydrous, deoxygenated solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and yields for the Sonogashira coupling of various halo-heterocycles with terminal alkynes, providing a reference for expected outcomes with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N (3) | DMF | 60 | 12 | 85-95 (estimated) |
| 2 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5), CuI (10) | Et₃N (3) | THF | RT | 16 | 80-90 (estimated) |
| 3 | This compound | 1-Hexyne | PdCl₂(PPh₃)₂ (5), CuI (10) | Et₃N (3) | DMF | 60 | 12 | 75-85 (estimated) |
| 4 | 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | Et₃N | Ionic Liquid | RT | - | 75 |
| 5 | N-(2-bromoallyl)butan-1-amine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | - | - | RT | - | 82[6] |
Yields for entries 1-3 are estimated based on typical outcomes for similar substrates and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details the general procedure for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, deoxygenated N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Add anhydrous, deoxygenated DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(phenylethynyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Experimental Workflow
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
Application Notes and Protocols for Detosylation of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a crucial heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. In multi-step syntheses involving this core, the protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a widely used protecting group due to its stability under various reaction conditions. However, its efficient and selective removal (detosylation) is a critical final step. This document provides a detailed overview of various detosylation methods, including quantitative data, detailed experimental protocols, and workflow diagrams to guide researchers in selecting the optimal conditions for their specific 1H-pyrrolo[2,3-b]pyridine derivatives.
Comparative Summary of Detosylation Methods
The selection of a detosylation method depends on the overall molecular structure, particularly the presence of other functional groups sensitive to the reaction conditions. The methods can be broadly categorized into basic, reductive, and acidic conditions.
Data Presentation: Quantitative Comparison of Detosylation Conditions
| Method Category | Reagents | Solvent System | Temperature | Time | Yield (%) | Notes |
| Basic | Cesium Carbonate (Cs₂CO₃) | THF/Methanol (2:1) | 22 °C (rt) | 0.5 - 15 h | ~98% | Mild and efficient for a wide range of indoles and azaindoles. Reaction is faster for azaindoles than indoles.[1] Electron-withdrawing groups on the ring facilitate the reaction.[1] |
| Basic | Potassium Carbonate (K₂CO₃) | THF/Methanol (2:1) | 22 °C (rt) | 15 h | Less effective than Cs₂CO₃ | Can be used as a less expensive alternative to cesium carbonate, though it is less reactive.[1] |
| Basic | Sodium Hydroxide (NaOH) | Ethanol (EtOH) | Reflux | Variable | Degradation | Often leads to degradation products, indicating it may be too harsh for many 7-azaindole derivatives.[2] |
| Basic | Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (DMSO) | Room Temp | Variable | Good to Excellent | A transition-metal-free method for N-desulfonylation.[2] |
| Reductive | Sodium Naphthalenide | Tetrahydrofuran (THF) | -60 °C to -78 °C | Short | 78-90% | A powerful reductive method involving single electron transfer (SET).[3] Requires anhydrous conditions. |
| Reductive | Lithium / DTBB* | Tetrahydrofuran (THF) | -78 °C | Variable | up to 85% | Effective for N-sulfonyl aziridines and may be applicable to other N-sulfonyl heterocycles.[4] |
| Acidic | Pyridine Hydrochloride | Dimethylformamide (DMF) | Not specified | Variable | Good | Identified as an optimal reagent for specific complex substrates where other methods failed.[2] |
| Acidic | Trifluoroacetic Anhydride | Pyridine | Room Temp | < 1 h | ~95-100% | Reported as a very mild and rapid method for removing N-tosyl groups from imidazole moieties.[5][6] |
*DTBB = di-tert-butyl biphenyl
Experimental Protocols
Protocol 1: Mild Detosylation using Cesium Carbonate (Basic Condition)
Principle: This method utilizes a mild base, cesium carbonate, in a protic solvent mixture. The methanolate anion, formed in situ, acts as the nucleophile, attacking the sulfur atom of the sulfonyl group. The higher reactivity of Cs₂CO₃ compared to other alkali metal carbonates is attributed to the greater solubility and dissociation of cesium salts in organic solvents.[1]
Materials and Reagents:
-
N-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in a 2:1 mixture of THF and MeOH (e.g., 3 mL for a 0.25 mmol scale).
-
Reagent Addition: Add cesium carbonate (2.0-3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 22 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. For azaindole derivatives, the reaction is often complete within 0.5 to 2 hours.[1]
-
Workup (Quenching): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Extraction: To the residue, add deionized water (e.g., 25 mL) and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 1H-pyrrolo[2,3-b]pyridine derivative.[1]
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Reductive Detosylation using Sodium Naphthalenide
Principle: This method employs sodium naphthalenide, a potent single-electron transfer (SET) agent. The radical anion of naphthalene transfers an electron to the tosyl group, leading to the cleavage of the nitrogen-sulfur bond.[3] This method is highly effective but requires strict anhydrous and anaerobic conditions.
Materials and Reagents:
-
N-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Naphthalene
-
Sodium metal
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (NH₄Cl), saturated solution
-
Standard glassware for synthesis under inert atmosphere (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Syracuses and needles
Procedure:
-
Preparation of Sodium Naphthalenide Solution: In a Schlenk flask under an inert atmosphere, add freshly cut sodium metal (1.0-1.2 equiv) and naphthalene (1.1 equiv) to anhydrous THF. Stir the dark green mixture at room temperature until the sodium is completely consumed (approx. 2 hours).
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the pre-formed sodium naphthalenide solution dropwise to the substrate solution at -78 °C until a persistent dark green color is observed.
-
Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC.
-
Workup (Quenching): Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature. Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent under reduced pressure, the crude product, which will contain naphthalene, can be purified by column chromatography to isolate the desired detosylated product.
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere or mineral oil.
-
The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent quenching of the reagent.
-
Work in a well-ventilated fume hood and wear appropriate PPE.
Visualizations: Workflows and Methodologies
Caption: General experimental workflow for a detosylation reaction.
Caption: Classification of common detosylation methods.
Caption: Step-by-step workflow for the Cesium Carbonate protocol.
References
Functionalization of the Pyrrolo[2,3-b]pyridine Scaffold: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structure, featuring both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] This document provides detailed application notes and experimental protocols for the key functionalization strategies of this versatile scaffold, enabling the synthesis of diverse compound libraries for drug discovery programs.
The functionalization of the pyrrolo[2,3-b]pyridine core is crucial for modulating its physicochemical properties, such as solubility and lipophilicity, and for fine-tuning its pharmacological profile, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Recent advancements in synthetic organic chemistry have provided a robust toolbox for the precise modification of this heterocyclic system at various positions. This guide will focus on some of the most powerful and widely used techniques: metal-catalyzed cross-coupling reactions and direct C-H functionalization.
Application Notes
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of the pyrrolo[2,3-b]pyridine scaffold. These methods offer a reliable and versatile approach to introduce a wide array of substituents onto the 7-azaindole core.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate. On the pyrrolo[2,3-b]pyridine scaffold, this is particularly useful for introducing aryl or heteroaryl moieties, which are common features in many biologically active molecules. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of these components can be critical for achieving high yields and preventing side reactions. For instance, the coupling of N-protected 4-bromo-7-azaindoles with various boronic acids can be efficiently achieved using a Pd(OAc)₂/Xantphos catalytic system.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is an excellent method for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key pharmacophoric elements. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine that can also act as the solvent.[3] The Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes is a key step in a two-step synthesis of 2-substituted 7-azaindole derivatives.[4]
-
C-N and C-O Cross-Coupling (Buchwald-Hartwig and Chan-Lam Reactions): These reactions are invaluable for introducing nitrogen and oxygen-based nucleophiles, such as amines, amides, and phenols, onto the pyrrolo[2,3-b]pyridine core. These functional groups are prevalent in pharmaceuticals and can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. For example, the C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, and amino acid esters can be achieved using a palladium catalyst like Pd(OAc)₂ with a suitable ligand such as Xantphos.[5]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the starting materials.[6] This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.
-
C-2 Arylation: The C-2 position of the 7-azaindole nucleus can be directly arylated using palladium catalysis with arylboronic acids as the coupling partners.[5] This method provides a streamlined route to 2-aryl-7-azaindoles, which are found in numerous biologically active compounds. The reaction can often be performed under mild conditions, even at room temperature.
-
C-3 Sulfenylation: The introduction of a sulfur-containing moiety at the C-3 position can be achieved through regioselective C-H sulfenylation. This can be accomplished under transition-metal-free conditions, for instance, by reacting N-sulfonyl protected 7-azaindoles with sulfonyl chlorides in the presence of TBAI, which acts as both a promoter and a desulfonylation reagent.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for various functionalization reactions and the biological activities of the resulting pyrrolo[2,3-b]pyridine derivatives.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions on the Pyrrolo[2,3-b]pyridine Scaffold
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | - | - | [7] |
| Suzuki-Miyaura | 4-(bromomethyl)thiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80-110 | 2-24 | - | [8] |
| Sonogashira | 2-amino-3-iodopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | TEA | DMF | RT | - | High | [4][9] |
| Sonogashira | Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT or 60 | - | - | [10] |
| C-N Coupling | N-benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 3-4 | Good | [5] |
| C-O Coupling | N-benzyl-4-bromo-7-azaindole | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | - | - | [5] |
| Chan-Lam N-Arylation | 7-azaindole | Phenylboronic acid | Cu(OAc)₂ | DBU | DCM | RT | 12 | - | [11] |
Table 2: Biological Activity of Functionalized Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (µM) | Reference |
| 4h | FGFR1 | 7 | - | - | [12] |
| 4h | FGFR2 | 9 | - | - | [12] |
| 4h | FGFR3 | 25 | - | - | [12] |
| 4h | FGFR4 | 712 | - | - | [12] |
| Compound 22 | CDK8 | 48.6 | - | - | [13] |
| Compound 11h | PDE4B | 140 | - | - | [14][15] |
| Compound 14c | JAK3 | - | - | - | [16] |
| Compound 6 | JAK1 | 2900 | - | - | [6] |
| Compound 6 | JAK2 | 1800 | - | - | [6] |
| Compound 6 | JAK3 | 1100 | - | - | [6] |
| Compound 34e | V600E B-RAF | 85 | - | - | [17] |
| Compound 35 | V600E B-RAF | 80 | - | - | [17] |
| Analogues 5c, 5d, 5e, etc. | - | - | A549, HeLa, MDA MB-231 | 0.12 - 9.84 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized method for the Suzuki-Miyaura coupling of a halo-substituted pyrrolo[2,3-b]pyridine with an arylboronic acid.[8][18][19][20]
Materials:
-
Halo-substituted pyrrolo[2,3-b]pyridine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Reaction vessel (e.g., round-bottom flask, sealed tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the halo-substituted pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the anhydrous solvent.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 60 °C to 110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrrolo[2,3-b]pyridine.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of a halo-substituted pyrrolo[2,3-b]pyridine with a terminal alkyne.[3][9][10][21][22]
Materials:
-
Halo-substituted pyrrolo[2,3-b]pyridine (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (can also be used as solvent)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Reaction vessel (e.g., Schlenk tube, sealed tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed tube equipped with a magnetic stir bar, add the halo-substituted pyrrolo[2,3-b]pyridine (1.0 eq), palladium catalyst (e.g., 5 mol%), and copper(I) iodide (e.g., 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted pyrrolo[2,3-b]pyridine.
Protocol 3: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides
This protocol outlines the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, which have shown potential as PDE4B inhibitors.[14][15]
Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
Propylphosphonic anhydride (T3P)
-
Amine (NHR₁R₂)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
Step 1: Saponification of the Ester
-
To a solution of the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate in a mixture of methanol and water, add sodium hydroxide.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add T3P (1.5 eq) to the mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by functionalized pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: FGFR Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 14. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for Library Synthesis using 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a tosyl-protected form of 4-chloro-7-azaindole, is a key building block for the synthesis of compound libraries in drug discovery. The 7-azaindole scaffold is a privileged structure, frequently found in potent kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The tosyl protecting group enhances the stability and reactivity of the azaindole core during key cross-coupling reactions, and can be readily removed post-functionalization. This document provides detailed protocols for the utilization of this compound in the synthesis of 4-substituted-7-azaindole libraries via Suzuki and Buchwald-Hartwig cross-coupling reactions, along with a subsequent deprotection step.
The primary application of libraries derived from this scaffold is the discovery of novel kinase inhibitors. Many of these inhibitors target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. The functionalization at the 4-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.
Data Presentation: Representative Biological Activity
The following table summarizes the inhibitory activity of a representative library of 4-substituted 7-azaindole derivatives against key kinases in the PI3K/Akt/mTOR signaling pathway. This data illustrates the potential for developing potent and selective kinase inhibitors from the this compound scaffold.
| Compound ID | 4-Substituent | Target Kinase | IC50 (nM) |
| 1a | Phenyl | PI3Kα | 85 |
| 1b | 4-Methoxyphenyl | PI3Kα | 52 |
| 1c | 3-Aminophenyl | PI3Kα | 25 |
| 1d | 2-Pyridyl | PI3Kα | 15 |
| 2a | Aniline | Akt1 | 120 |
| 2b | 4-Fluoroaniline | Akt1 | 78 |
| 2c | Morpholine | Akt1 | 250 |
| 2d | Piperazine | Akt1 | 180 |
| 3a | Phenyl | mTOR | 210 |
| 3b | 4-Hydroxyphenyl | mTOR | 150 |
| 3c | Indazole | mTOR | 95 |
| 3d | Pyrazole | mTOR | 130 |
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling for the Synthesis of 4-Aryl-7-azaindole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: 75-90%
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-7-azaindole Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary amines.
Materials:
-
This compound
-
Primary amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
To a separate flask, add this compound (1.0 eq), the primary amine (1.5 eq), and NaOtBu (2.0 eq).
-
Add the pre-mixed catalyst solution to the flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Expected Yield: 60-85%
Protocol 3: N-Detosylation of 4-Substituted-1-tosyl-7-azaindoles
This protocol describes the removal of the N-tosyl protecting group to yield the final 4-substituted-7-azaindole library members.
Materials:
-
4-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Sodium hydroxide (NaOH) (5.0 equivalents)
-
Methanol
-
Water
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the 4-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of methanol and water (3:1 v/v).
-
Add sodium hydroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70 °C) for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography if necessary.
Expected Yield: 85-98%
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow
Caption: Workflow for the synthesis of 4-substituted-7-azaindole libraries.
Application Notes and Protocols: Stille Coupling of 4-chloro-1-tosyl-7-azaindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of the 7-azaindole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.[1][2] This application note provides a detailed experimental protocol for the Stille coupling of 4-chloro-1-tosyl-7-azaindole with various organostannane reagents, a critical transformation for accessing diverse 4-substituted 7-azaindole derivatives. While palladium-catalyzed cross-coupling reactions on the 7-azaindole nucleus are known, this protocol focuses on the specific application of the Stille reaction to the C4-chloro position.
Data Presentation
The following table summarizes representative reagents and conditions for the Stille coupling of 4-chloro-1-tosyl-7-azaindole. Researchers can use this as a template to record their experimental findings.
| Entry | Organostannane Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2.5) | XPhos (5) | CsF | Toluene | 110 | 12 | User Data |
| 2 | Tributyl(phenyl)tin | Pd(OAc)₂ (5) | SPhos (10) | CuI | Dioxane | 100 | 18 | User Data |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | LiCl | DMF | 90 | 24 | User Data |
| 4 | 1-Methyl-2-(tributylstannyl)pyrrole | PdCl₂(dppf) (5) | - | - | NMP | 120 | 12 | User Data |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Organotin reagents are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Synthesis of 4-Aryl/Heteroaryl/Vinyl-1-tosyl-7-azaindole via Stille Coupling:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-chloro-1-tosyl-7-azaindole (1.0 equiv), the organostannane reagent (1.2 equiv), the palladium catalyst (see table for examples), and the ligand (if required).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene, dioxane, DMF) via syringe. If an additive such as CsF, CuI, or LiCl is used, it should be added at this stage.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-120 °C) and stir the reaction mixture vigorously for the specified time (12-24 h). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-1-tosyl-7-azaindole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Mandatory Visualization
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-4-chloro-7-azaindole, is a key intermediate in the synthesis of various pharmaceutically active compounds, including Janus kinase (JAK) inhibitors.[1] The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often enhancing the pharmacological properties of drug candidates.[2] This document provides detailed protocols for the scale-up synthesis of this important building block, focusing on a two-step process: the synthesis of 4-chloro-7-azaindole from 7-azaindole, followed by its tosylation. The methodologies are designed to be robust and scalable for drug development applications.
Synthesis Pathway Overview
The overall synthesis is a two-step process starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first step involves the formation of the N-oxide followed by a regioselective chlorination to yield 4-chloro-7-azaindole. The second step is the protection of the pyrrole nitrogen with a tosyl group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Chloro-7-azaindole
This protocol is adapted from established literature procedures which have demonstrated scalability to over 50 kg.[3] The process involves N-oxidation of 7-azaindole followed by chlorination.
Materials and Reagents:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Ethyl acetate (EtOAc) or Dimethoxyethane/Heptane mixture
-
Phosphorus oxychloride (POCl₃) or Methanesulfonyl chloride (MsCl)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium hydroxide (NaOH) or Potassium phosphate (K₃PO₄) solution
-
Water
Procedure:
-
N-Oxide Formation:
-
In a suitable reactor, dissolve 7-azaindole (1.0 eq) in a solvent such as ethyl acetate or a mixture of dimethoxyethane and heptane.[1][3][4]
-
Cool the solution to 0-10 °C.
-
Slowly add m-CPBA (1.2-1.5 eq) portion-wise, maintaining the internal temperature below 15 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the 7-azaindole N-oxide may precipitate or can be isolated after an appropriate workup.
-
-
Chlorination:
-
To a solution of the crude 1H-pyrrolo[2,3-b]pyridine 7-oxide in DMF, add MsCl (3.3 eq) at a temperature between 60-75 °C over 1 hour.[3] Alternatively, phosphorus oxychloride (POCl₃) can be used.[1]
-
Stir the reaction mixture at 70 °C for approximately 5 hours.[3]
-
Cool the reaction mixture to 40 °C and then transfer it into cold water while keeping the temperature below 15 °C.[3]
-
Adjust the pH of the resulting suspension to approximately 10 with a 30 wt % aqueous NaOH solution.[3]
-
Stir the suspension at 10 °C for 30 minutes.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| Starting Material | 7-azaindole (1H-pyrrolo[2,3-b]pyridine) | [1][3][4] |
| Key Reagents | m-CPBA, MsCl (or POCl₃), DMF, NaOH | [1][3] |
| Scale | >50 kg demonstrated | [3] |
| Typical Yield | Up to 85.6% | [1][4][5] |
| Purity | High purity achievable | [3] |
Protocol 2: Tosylation of 4-Chloro-7-azaindole
This protocol describes the N-tosylation of 4-chloro-7-azaindole to yield the final product, this compound. This is a representative procedure based on general methods for N-tosylation of indole and azaindole derivatives.
Materials and Reagents:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Deprotonation:
-
In a flame-dried, inert atmosphere (N₂ or Ar) reactor, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Tosylation:
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC (typically 2-4 hours).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.
-
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | N/A |
| Key Reagents | Tosyl chloride, Sodium hydride, DMF | N/A |
| Molar Ratio (Substrate:Base:TsCl) | 1 : 1.2 : 1.1 | N/A |
| Expected Yield | 80-95% (typical for tosylation) | N/A |
| Purity | >95% after purification | N/A |
Logical Workflow Diagram
Caption: Logical workflow for the synthesis and purification process.
Conclusion
The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. The synthesis of the 4-chloro-7-azaindole intermediate is well-established and has been successfully implemented on a large scale. The subsequent tosylation step follows standard organic chemistry procedures and is expected to proceed with high efficiency. These application notes are intended to facilitate the production of this key intermediate for researchers and professionals in the field of drug development.
References
Application of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Discovery
Introduction
4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-tosyl-4-chloro-7-azaindole, is a pivotal starting material in the synthesis of a diverse range of kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, as it mimics the adenine core of ATP and can form crucial hydrogen bond interactions with the hinge region of many kinases. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective functionalization at other positions of the heterocyclic core. The chloro-substituent at the 4-position is strategically placed to act as a versatile handle for introducing various substituents through cross-coupling or nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
This document provides detailed application notes on the use of this compound in the discovery of inhibitors for key kinase targets, including Traf2- and NCK-interacting kinase (TNIK) and Janus kinases (JAKs). It also includes comprehensive experimental protocols for the synthesis and evaluation of these inhibitors.
Key Applications in Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-b]pyridine core derived from this compound has been successfully incorporated into inhibitors targeting a variety of kinases implicated in cancer and inflammatory diseases.
-
TNIK Inhibitors: TNIK, a member of the germinal center kinase (GCK) family, is involved in Wnt signaling and has been identified as a therapeutic target in colorectal cancer. Several potent TNIK inhibitors with IC50 values in the nanomolar range feature the 1H-pyrrolo[2,3-b]pyridine scaffold.[1][2] These inhibitors are typically synthesized by introducing aryl or heteroaryl groups at the 4-position of the azaindole core.
-
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates immune responses and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative disorders. The 1H-pyrrolo[2,3-b]pyridine moiety is a key structural feature in several selective JAK inhibitors.[3]
-
Other Kinase Targets: The versatility of the this compound intermediate has enabled the development of inhibitors for a wide range of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and IκB Kinase α (IKKα).[4]
Quantitative Data of 1H-Pyrrolo[2,3-b]pyridine Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID/Reference | Kinase Target(s) | IC50 / Ki (nM) | Cell-Based Assay IC50 (µM) |
| TNIK Inhibitors | |||
| Compound from Yang et al. | TNIK | < 1 | - |
| IKKα Inhibitors | |||
| SU1261 | IKKα | Ki = 10 | - |
| IKKβ | Ki = 680 | - | |
| SU1349 | IKKα | Ki = 16 | - |
| IKKβ | Ki = 3352 | - | |
| GSK-3β Inhibitors | |||
| Compound 41 | GSK-3β | 0.22 | > 70 (SH-SY5Y cell viability) |
| Compound 46 | GSK-3β | 0.26 | - |
| Compound 54 | GSK-3β | 0.24 | - |
| JAK3 Inhibitors | |||
| Compound 14c | JAK3 | - | - |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | - |
| FGFR2 | 9 | - | |
| FGFR3 | 25 | - | |
| FGFR4 | 712 | - |
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-1H-pyrrolo[2,3-b]pyridine TNIK Inhibitor Core
This protocol describes a general two-step synthesis of a 4-aryl-1H-pyrrolo[2,3-b]pyridine core, a common scaffold for TNIK inhibitors, starting from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
This step involves the palladium-catalyzed cross-coupling of this compound with an appropriate arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add the [Pd(dppf)Cl2] catalyst to the flask under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Deprotection of the Tosyl Group
This step involves the removal of the tosyl protecting group to yield the final 1H-pyrrolo[2,3-b]pyridine core. A mild method using cesium carbonate is described.[5]
Materials:
-
4-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine from Step 1
-
Cesium carbonate (Cs2CO3) (3 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 4-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a mixture of THF and methanol (typically a 2:1 ratio).
-
Add cesium carbonate to the solution.
-
Stir the mixture at room temperature for 2-15 hours. The reaction time will depend on the substituents on the indole ring. For azaindoles, the reaction is often faster.[5] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 4-aryl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions such as ATP concentration and substrate may need to be optimized for each kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and other necessary components
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the inhibitor dilutions, the recombinant kinase, and the kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room temperature) for a predetermined time.
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Visualizations
Synthetic workflow for kinase inhibitors.
JAK-STAT signaling pathway and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-chloro-1-tosyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 4-chloro-1-tosyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of 4-chloro-1-tosyl-7-azaindole with an arylboronic acid?
A1: For the Suzuki coupling of heteroaryl chlorides, particularly those with nitrogen-containing scaffolds like 7-azaindole, the use of electron-rich and sterically hindered phosphine ligands is crucial.[1][2] A reliable starting point would involve a palladium precatalyst with a biarylphosphine ligand, a suitable base, and an appropriate solvent system. Based on literature for similar substrates, the following conditions are recommended as a starting point.[3][4]
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) or XPhos Pd G2 (5 mol%) | Buchwald-type ligands (SPhos, XPhos) are effective for the coupling of challenging aryl chlorides due to their electron-rich nature and steric bulk, which facilitates oxidative addition and reductive elimination.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective in promoting transmetallation without causing significant decomposition of sensitive substrates.[3] |
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[3] |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to exclude oxygen to prevent catalyst degradation and homocoupling of the boronic acid.[5] |
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?
A2: Low conversion in Suzuki coupling of heteroaromatic chlorides can stem from several factors. Catalyst inhibition by the nitrogen lone pair of the azaindole is a common issue.[6] The N-tosyl protecting group should mitigate this, but other factors could be at play.
-
Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate. Consider screening different palladium precatalysts and ligands. For instance, if you started with a less active catalyst like Pd(PPh₃)₄, switching to a more robust system with a Buchwald ligand is advisable.[7]
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider alternative solvents like DMF or DME.[8]
-
Base Incompatibility: The choice of base is critical. If K₂CO₃ is not effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[1]
-
Incomplete Degassing: Residual oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed.[5]
Q3: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A3: Common side products in Suzuki coupling reactions include homocoupled boronic acid, dehalogenated starting material, and protodeborylated boronic acid.[5]
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the primary solution.[5]
-
Dehalogenation: The chloro group on the azaindole is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction. Screening different bases or using fresh, high-purity reagents can help.[9]
-
Protodeborylation: The boronic acid reacts with a proton source (like water) to lose its boronic acid moiety. Using anhydrous solvents (if the base is soluble) or minimizing the reaction time can reduce this side reaction.[10]
Q4: Is the N-tosyl protecting group stable under Suzuki coupling conditions?
A4: The N-tosyl group is generally considered a robust protecting group.[5] However, there are instances reported in the literature where N-sulfonyl groups on similar heterocyclic systems can be cleaved under palladium catalysis, especially at elevated temperatures and in the presence of certain bases.[11] If you observe the formation of the unprotected 4-chloro-7-azaindole, consider lowering the reaction temperature or screening milder bases.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in the Suzuki Coupling of 4-chloro-1-tosyl-7-azaindole
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Catalyst inhibition or deactivation. | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[12] - Use a pre-formed palladium catalyst (e.g., XPhos Pd G2) to ensure efficient generation of the active Pd(0) species. - Ensure rigorous degassing of solvents and inert atmosphere throughout the reaction.[5] |
| 2. Ineffective base. | - Screen different bases: K₃PO₄, Cs₂CO₃, or KF.[1][13] - Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. | |
| 3. Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.[3] | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid: Presence of oxygen. | - Degas the solvent and reaction mixture thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.[5] |
| 2. Dehalogenation of Starting Material: Reaction conditions too harsh or inappropriate base. | - Lower the reaction temperature. - Screen alternative bases that are less prone to promoting dehalogenation. | |
| 3. Protodeborylation of Boronic Acid: Presence of excess water or prolonged reaction time at high temperature. | - Use a less aqueous solvent system if possible. - Use a more stable boronic acid derivative, such as a pinacol ester.[5] - Minimize the reaction time by closely monitoring the reaction progress. | |
| Detosylation | N-tosyl group cleavage under reaction conditions. | - Lower the reaction temperature. - Screen milder bases (e.g., K₂CO₃). - Consider an alternative N-protecting group if detosylation remains a significant issue. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry Schlenk tube or microwave vial, add 4-chloro-1-tosyl-7-azaindole (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Example Reaction Conditions for Suzuki Coupling of Halo-Azaindole Derivatives
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-3-iodo-1-methyl-7-azaindole | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 85-93 | [3] |
| 4-bromo-1-(phenylsulfonyl)-7-azaindole (C-N coupling) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | N/A (detosylation observed) | [11] |
| Unprotected Chloroindoles/Azaindoles | XPhos Pd G1 | K₃PO₄ | Dioxane/Water | 60 | 91-99 | [10] |
Visualizations
Caption: Troubleshooting workflow for optimizing Suzuki coupling conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of tosylating 4-chloro-1H-pyrrolo[2,3-b]pyridine?
A1: Tosylation of the pyrrole nitrogen in 4-chloro-1H-pyrrolo[2,3-b]pyridine serves to protect this nitrogen, preventing its participation in subsequent reactions. The tosyl group is an electron-withdrawing group that can also influence the reactivity of the pyrrolopyridine ring system, facilitating certain downstream functionalizations.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
Incomplete reaction: The starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine, remains unreacted.
-
Formation of an isomeric product: Tosylation may occur at the pyridine nitrogen (N7) instead of the pyrrole nitrogen (N1), leading to the formation of 4-chloro-7-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Hydrolysis of tosyl chloride: The tosyl chloride reagent can react with residual water in the solvent or on the glassware, leading to the formation of p-toluenesulfonic acid. This reduces the amount of reagent available for the desired reaction.
-
Over-tosylation: While less common for this specific substrate, in some cases, ditosylation could potentially occur, though it is sterically hindered.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material, the desired product, and any potential side products. The spots can be visualized under UV light.
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purifying this compound is column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the product from unreacted starting material and side products. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can be used for further purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial. - Use a Stronger Base: If using a weak base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH). |
| Hydrolysis of Tosyl Chloride | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Use Fresh Reagents: Use a freshly opened bottle of tosyl chloride or purify older batches before use. |
| Poor Quality of Reagents | - Verify Starting Material Purity: Ensure the 4-chloro-1H-pyrrolo[2,3-b]pyridine is pure. - Check Base Quality: Use a freshly opened or properly stored bottle of the base. |
Problem 2: Formation of Significant Amounts of Side Products
| Side Product | Identification | Prevention and Mitigation |
| Isomeric Product (4-chloro-7-tosyl-1H-pyrrolo[2,3-b]pyridine) | Can be co-eluted with the desired product during column chromatography. Careful analysis of 1H NMR spectra is required to distinguish between the N1 and N7 tosylated isomers. | - Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity towards N1 tosylation. - Choice of Base and Solvent: The choice of base and solvent can influence the site of tosylation. Experiment with different combinations (e.g., NaH in THF vs. triethylamine in dichloromethane). |
| Unreacted Starting Material | Appears as a more polar spot on TLC compared to the product. | See "Incomplete Reaction" under Problem 1. |
| p-Toluenesulfonic Acid | Highly polar and may streak on the TLC plate. Can be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). | See "Hydrolysis of Tosyl Chloride" under Problem 1. |
Experimental Protocols
The following is an adapted experimental protocol for the synthesis of this compound, based on general procedures for N-tosylation of similar heterocyclic compounds.
Materials:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure using Sodium Hydride:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Procedure using Triethylamine:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portionwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Summary of Potential Reaction Outcomes and TLC Analysis
| Compound | Structure | Expected Rf Value (Hexane/EtOAc 4:1) |
| Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine | (Structure of starting material) | Low |
| Product: this compound | (Structure of desired product) | Medium |
| Side Product: 4-chloro-7-tosyl-1H-pyrrolo[2,3-b]pyridine | (Structure of isomeric side product) | Medium (close to product) |
| Side Product: p-Toluenesulfonic acid | (Structure of p-toluenesulfonic acid) | Very Low (streaking) |
Note: Rf values are indicative and may vary depending on the specific TLC plate and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Technical Support Center: Buchwald-Hartwig Amination of 4-chloro-7-azaindole
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 4-chloro-7-azaindole. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low to no yield in the Buchwald-Hartwig amination of 4-chloro-7-azaindole?
Low yields with this substrate are common and can be attributed to several factors. The 7-azaindole scaffold presents a unique challenge because the two adjacent nitrogen atoms can act as a chelating ligand, potentially poisoning the palladium catalyst.[1] Additionally, the N-H proton on the azaindole can participate in undesired side reactions, such as homo-coupling.[1] Aryl chlorides are also inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2][3] Success hinges on using a carefully selected catalyst system and a strong, non-coordinating base to circumvent these issues.[1]
Q2: What is the optimal catalyst and ligand system for coupling amines with unprotected 4-chloro-7-azaindole?
For the unprotected 4-chloro-7-azaindole substrate, catalyst systems employing sterically hindered biaryl phosphine ligands have shown the highest efficacy.[1][4] Specifically, a combination of a palladacycle precatalyst with a ligand like RuPhos, SPhos, or XPhos is highly effective. These precatalysts are designed for rapid conversion to the active, monoligated Pd(0) species in the presence of a base, which can outcompete catalyst inhibition by the azaindole substrate.[1] Using a simple palladium source like Pd(OAc)₂ can also be effective but may be less reliable than a dedicated precatalyst.[1][2]
Q3: Which base and solvent combination is most effective for this specific transformation?
The choice of base and solvent is critical. For the amination of unprotected 4-chloro-7-azaindole, a strong, non-nucleophilic amide base such as Lithium bis(trimethylsilyl)amide (LiHMDS) in an ethereal solvent like tetrahydrofuran (THF) has been proven to be optimal.[1] This combination effectively deprotonates both the coupling amine and the azaindole N-H, which is hypothesized to reduce the rate of undesired side reactions.[1] Weaker inorganic bases like Cs₂CO₃, K₃PO₄, or NaOt-Bu have been shown to be ineffective for this specific transformation.[1]
Q4: Do I need to protect the N-H of the 7-azaindole ring before the coupling reaction?
No, protection is not necessary if the correct catalyst system and base are used. The use of a palladacycle precatalyst (e.g., RuPhos precatalyst) in combination with LiHMDS as the base allows for the direct and high-yielding amination of the unprotected 4-chloro-7-azaindole.[1] This circumvents the need for additional protection and deprotection steps, making the overall synthesis more efficient. In fact, some catalyst systems that work for N-protected azaindoles may fail for the unprotected version, highlighting the importance of a tailored approach.[5]
Q5: My reaction starts but seems to stall before reaching full conversion. What are the likely causes?
Reaction stalling can be due to catalyst deactivation or reagent degradation. Ensure that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen), as oxygen can damage the palladium catalyst. Solvents and amines should be anhydrous and thoroughly degassed. If using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) species can be an issue. Using a reliable precatalyst can often solve this problem.[3] Finally, ensure the solubility of all components; poor solubility of the base or other reagents can hinder the reaction.[3]
Troubleshooting Guide: Low Yield or No Reaction
Encountering poor results can be frustrating. This guide provides a logical workflow to diagnose and resolve issues with the amination of 4-chloro-7-azaindole.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
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Verify Reagent Quality: The most common source of failure is impure or wet reagents. Ensure your solvent (e.g., THF) is anhydrous and properly degassed to remove oxygen. The amine coupling partner should be pure. The palladium catalyst, especially if it's a Pd(0) source like Pd₂(dba)₃, should be from a reliable source and stored correctly. Precatalysts are generally more stable.[6]
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Ensure Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. The reaction vessel must be purged with an inert gas (argon is preferred), and solvents/reagents should be degassed via sparging or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
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Evaluate Catalyst System: As shown in the data below, the choice of catalyst and ligand is paramount. For this specific substrate, a system of RuPhos Precatalyst (P1) and RuPhos ligand (L1) provides the highest yield in the shortest time.[1] If using Pd(OAc)₂, ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 2:1 for biaryl phosphines).
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Re-evaluate Conditions: The base and solvent are not interchangeable. The combination of LiHMDS in THF is superior for this reaction.[1] Using common Buchwald-Hartwig bases like NaOt-Bu or Cs₂CO₃ will result in failure.[1] Ensure the reaction temperature is adequate, typically 65°C for THF.
Quantitative Data: Condition Screening
The following tables summarize data from optimization studies on the amination of 4-chloro-7-azaindole with N-methylpiperazine, demonstrating the critical impact of catalyst, base, and solvent selection.
Table 1: Catalyst & Ligand System Screening [1] Conditions: 4-chloro-7-azaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol) in THF at 65°C.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Time | Yield (%) |
| 1 | P1 (RuPhos) (0.5) | L1 (RuPhos) (0.5) | 30 min | 94 |
| 2 | P2 (SPhos) (0.5) | L2 (SPhos) (0.5) | 30 min | 81 |
| 3 | P3 (XPhos) (0.5) | L3 (XPhos) (0.5) | 30 min | 90 |
| 4 | Pd(OAc)₂ (0.5) | L1 (RuPhos) (1.0) | 30 min | 80 |
| 5 | Pd₂(dba)₃ (0.25) | L1 (RuPhos) (1.0) | 30 min | 33 |
| 6 | Pd(OAc)₂ (1.0) | Rac-BINAP (2.0) | 4 h | 0 |
| 7 | Pd(OAc)₂ (1.0) | Xantphos (2.0) | 4 h | 0 |
Table 2: Base & Solvent Optimization [1] Conditions: 4-chloro-7-azaindole (0.5 mmol), N-methylpiperazine (0.6 mmol), L1 (1 mol%), P1 (1 mol%), Base (1.2 mmol).
| Entry | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | LiHMDS | THF | 65 | 30 min | 94 |
| 2 | LiHMDS | Dioxane | 80 | 4 h | 91 |
| 3 | LiHMDS | Toluene | 80 | 4 h | 68 |
| 4 | Cs₂CO₃ | Toluene | 110 | 16 h | 0 |
| 5 | NaOt-Bu | Toluene | 110 | 16 h | 7 |
| 6 | K₃PO₄ | Toluene | 110 | 16 h | 0 |
| 7 | K₂CO₃ | Toluene | 110 | 16 h | 0 |
Key Component Relationships
The success of the Buchwald-Hartwig amination is a result of the synergistic interplay between all reaction components. The diagram below illustrates these critical relationships.
Caption: Interplay of key components in the Buchwald-Hartwig amination.
Optimized Experimental Protocol
This protocol is adapted from highly successful literature procedures for the amination of unprotected 4-chloro-7-azaindole.[1]
Materials:
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4-chloro-7-azaindole
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Amine (1.2 equivalents)
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RuPhos Precatalyst (G3 Palladacycle) (1 mol%)
-
RuPhos ligand (1 mol%)
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LiHMDS (1.0 M solution in THF, 2.4 equivalents)
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Anhydrous, degassed THF
Procedure:
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To an oven-dried Schlenk tube or reaction vial, add 4-chloro-7-azaindole, the RuPhos Precatalyst, and the RuPhos ligand.
-
Seal the vessel, and evacuate and backfill with argon three times.
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Under a positive pressure of argon, add anhydrous, degassed THF.
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Add the amine coupling partner via syringe.
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Add the LiHMDS solution dropwise via syringe.
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Place the sealed reaction vessel in a preheated oil bath or heating block at 65°C.
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Stir the reaction for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
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Dilute with ethyl acetate and water. Separate the layers.
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Extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-7-azaindole product.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Detosylation of Substituted 1H-Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the detosylation of substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this critical deprotection step in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detosylation of substituted 1H-pyrrolo[2,3-b]pyridines.
1. My standard basic hydrolysis with NaOH or KOH is giving low yields and multiple side products. What is going wrong and what are the alternatives?
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Answer: Strong basic conditions, such as refluxing with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents, can lead to degradation of the 7-azaindole core, especially if your substrate contains sensitive functional groups.[1] Traditional basic reagents like NaOH, sodium methoxide (NaOMe), and ammonium hydroxide (NH4OH) are often complicated by the formation of side products and can result in low yields.[2]
Troubleshooting Flowchart:
Caption: Troubleshooting options for failed basic hydrolysis.
Recommended Alternative: Cesium Carbonate (Cs₂CO₃)
A very mild and efficient method involves using cesium carbonate in a mixture of tetrahydrofuran (THF) and methanol (MeOH).[1][3] This method is often successful where stronger bases fail and is compatible with a wider range of functional groups. Detosylation of azaindoles is generally faster than that of indoles under these conditions, likely due to the lower pKa of azaindoles.[1][3]
2. How do substituents on the 1H-pyrrolo[2,3-b]pyridine ring affect the ease of detosylation?
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Answer: The electronic nature of the substituents on the 7-azaindole ring significantly impacts the reaction rate.
3. I am observing incomplete conversion during the detosylation reaction. What can I do?
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Answer: Incomplete conversion can be due to several factors. Here is a logical approach to troubleshoot this issue:
Caption: Logic diagram for addressing incomplete detosylation.
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Reaction Time and Temperature: For slower reacting substrates, particularly those with electron-donating groups, increasing the reaction time or temperature (e.g., refluxing) can drive the reaction to completion.[1]
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Stoichiometry: Ensure a sufficient excess of the deprotecting agent is used. For the cesium carbonate method, 3 equivalents are recommended for a reasonable reaction rate.[3]
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Solvent: The choice of solvent is critical. For instance, the sodium azide method works well in polar aprotic solvents like DMF or DMSO but is ineffective in less polar (THF) or protic (MeOH) solvents.[2] For the cesium carbonate method, a THF/MeOH mixture is often optimal as it balances substrate solubility and reactivity.[1][3]
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4. Are there any known side reactions to be aware of?
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Answer: Yes, several side reactions can occur depending on the chosen method:
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N-methylation: When using cesium carbonate in methanol, a potential side product is the N-methylated azaindole, which can be difficult to separate.[1]
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Degradation: Strong bases like NaOH in refluxing ethanol can lead to the formation of degradation products.[1]
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By-product with Nitro Groups: The detosylation of a 5-nitroindole derivative with cesium carbonate has been reported to form an unidentified by-product at room temperature.[1]
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Data Presentation: Comparison of Detosylation Methods
The following table summarizes various conditions for the detosylation of substituted N-tosyl indoles and azaindoles. Note that yields and reaction times are highly substrate-dependent.
| Method | Reagent & Conditions | Substrate Example | Yield | Reference |
| Mildly Basic | Cs₂CO₃ (3 eq.), THF/MeOH (2:1), 22°C, 15h | N-Tosyl-5-bromo-7-azaindole | >99% | [3] |
| Cs₂CO₃ (3 eq.), THF/MeOH (2:1), 22°C, 2h | N-Tosyl-7-azaindole | >99% | [1] | |
| Cs₂CO₃ (3 eq.), THF/MeOH (2:1), 22°C, 0.5h | N-Tosyl-N-methyl-7-azaindole | >99% | [1] | |
| Strongly Basic | NaOH, EtOH, reflux | N/A | Often low yields with degradation | [1] |
| Nucleophilic | NaN₃ (1.2 eq.), DMF, rt, 4h | N-Tosylpyrroloiminoquinone | 83-98% | [4] |
| Reductive | Sodium Naphthalenide, THF, -60°C | O-Tosyladenosine derivative | 90% | [5] |
| Acidic | MeSO₃H, TFA, thioanisole, rt, 4h | N-Tosyl-O-benzyl protected amine | 72% (selective O-benzyl cleavage) | [6] |
Experimental Protocols
1. General Procedure for Detosylation using Cesium Carbonate [1]
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Experimental Workflow:
Caption: Step-by-step workflow for cesium carbonate detosylation.
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Detailed Steps:
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Dissolve the N-tosyl-substituted 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in a mixture of THF (10 mL) and MeOH (5 mL) at ambient temperature.
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Add cesium carbonate (3.0 mmol, 3 equivalents) to the solution.
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Stir the resulting mixture at the desired temperature (typically room temperature or reflux).
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Monitor the progress of the reaction by a suitable analytical method such as HPLC or TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
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To the residue, add water (25 mL) and stir the suspension at room temperature for 10-15 minutes.
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Collect the solid product by filtration, wash with water, and dry under vacuum.
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2. General Procedure for Reductive Detosylation using Sodium Naphthalenide [5]
Note: This procedure is adapted from the deprotection of O-tosyl nucleosides and should be optimized for N-tosyl-7-azaindoles.
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Preparation of Sodium Naphthalenide Solution:
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In a flame-dried flask under an argon atmosphere, place sodium spheres (1.18 g, 51.3 mmol) and naphthalene (2.2 g, 17.2 mmol) in dry, deoxygenated THF (50 mL).
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Subject the mixture to ultrasonic irradiation for 30 minutes at room temperature. The resulting dark green solution should be stored in a sealed flask at -20°C.
-
-
Deprotection Reaction:
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Dissolve the N-tosyl-substituted 1H-pyrrolo[2,3-b]pyridine in dry THF and cool the solution to -60°C under an argon atmosphere.
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Slowly add the pre-prepared sodium naphthalenide solution dropwise until a persistent green color is observed.
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Quench the reaction by adding saturated aqueous ammonium chloride.
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Allow the mixture to warm to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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3. General Procedure for Detosylation using Sodium Azide [4]
Note: This method has been shown to be effective for N-tosylpyrroloiminoquinones and may be applicable to certain substituted 7-azaindoles, particularly those with electron-withdrawing groups.
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Detailed Steps:
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Dissolve the N-tosyl-substituted 1H-pyrrolo[2,3-b]pyridine (0.5 mmol) in DMF (2 mL).
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Add sodium azide (0.6 mmol, 1.2 equivalents) and stir the mixture at room temperature.
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Monitor the reaction by TLC. For the reported substrates, the reaction was complete in 4 hours.
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Upon completion, remove the solvent under high vacuum.
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Suspend the crude product in dichloromethane and filter the solid.
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Purify the product by column chromatography on silica gel.
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This technical support center provides a starting point for troubleshooting the detosylation of substituted 1H-pyrrolo[2,3-b]pyridines. It is important to note that reaction conditions may need to be optimized for each specific substrate. Always consult the primary literature for more detailed information and safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for cross-coupling reactions with this compound?
A1: Catalyst selection is paramount due to the specific electronic and steric properties of the this compound substrate. The chlorine atom at the C4 position is less reactive than bromine or iodine, necessitating a highly active catalyst for efficient oxidative addition. Furthermore, the tosyl protecting group and the inherent electronic nature of the 7-azaindole core can influence catalyst activity and stability. The choice of palladium precursor and, more importantly, the phosphine ligand, dictates the success, yield, and selectivity of the coupling reaction.
Q2: What are the most common types of cross-coupling reactions performed on this substrate?
A2: The most frequently employed cross-coupling reactions for the functionalization of this compound and related 7-azaindole scaffolds include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1]
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Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[2]
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Heck Coupling: For the formation of C-C bonds with alkenes.
Q3: Can the N-H of the pyrrole be a competing site for reaction even with the tosyl protecting group?
A3: While the tosyl group is a robust protecting group that significantly reduces the nucleophilicity of the pyrrole nitrogen, under certain basic conditions, particularly at elevated temperatures, there is a possibility of side reactions involving the N1 position. However, compared to the unprotected 7-azaindole, this is much less of a concern. Post-coupling deprotection of the tosyl group is a standard subsequent step.
Q4: What are the recommended methods for removing the tosyl protecting group after a successful cross-coupling reaction?
A4: A mild and effective method for the deprotection of N-tosylated indoles and azaindoles is the use of cesium carbonate (Cs₂CO₃) in a mixture of protic and aprotic solvents, such as methanol/THF.[3] This method is often preferred due to its compatibility with a wide range of functional groups that may have been introduced during the cross-coupling reaction. Other methods, such as using strong acids or bases, can also be employed but may require more careful optimization to avoid decomposition of the desired product.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | For challenging substrates like heteroaryl chlorides, highly active catalysts are necessary. Switch to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands like SPhos or XPhos.[4][5] |
| Ineffective Base | The choice of base is critical. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. The base must be sufficiently strong to facilitate the transmetalation step. |
| Low Reaction Temperature | Aryl chlorides often require higher temperatures for efficient oxidative addition. Increase the reaction temperature, potentially to 100-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
| Poorly Degassed System | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. |
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-95 | [5] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 75-84 | [6] |
Note: Yields are illustrative and highly dependent on the specific boronic acid used.
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | :--- | | Catalyst Inhibition | The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium center and inhibit catalysis. Using a pre-catalyst system can ensure the formation of the active catalytic species.[1] | | Steric Hindrance | If using a bulky amine, steric hindrance can slow down the reaction. Switch to a ligand specifically designed for hindered substrates, such as RuPhos.[1] | | Base Incompatibility | Strong bases like NaOt-Bu or LiHMDS are often required. However, they can be incompatible with certain functional groups. If sensitive groups are present, consider a milder base like Cs₂CO₃, though this may require a more active catalyst.[7] | | Hydrodehalogenation | Formation of the de-chlorinated starting material is a common side reaction. This can be minimized by optimizing the ligand, base, and reaction temperature. |
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of 4-chloro-7-azaindole (unprotected) *
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | RT | 0.5 | 94 | [1] |
| SPhos Precatalyst | SPhos | LiHMDS | THF | RT | 1 | 88 | [1] |
| XPhos Precatalyst | XPhos | LiHMDS | THF | RT | 1 | 85 | [1] |
| Pd(OAc)₂ | RuPhos | LiHMDS | THF | RT | 1 | 82 | [1] |
*Data is for the analogous unprotected 4-chloro-7-azaindole and serves as a strong starting point for the tosyl-protected substrate.
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling) is the major product.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Presence of Oxygen | Glaser coupling is often promoted by oxygen. Ensure the reaction is performed under strictly anaerobic conditions. | | High Copper Concentration | While copper(I) is a co-catalyst, high concentrations can favor homocoupling. Reduce the amount of the copper salt (e.g., CuI). Consider a copper-free Sonogashira protocol.[8] | | Inappropriate Base | An amine base (e.g., triethylamine, diisopropylamine) is typically used. Ensure the base is in sufficient excess and is of high purity. |
Data Presentation: General Conditions for Sonogashira Coupling of Aryl Halides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF/DMF | RT - 60 | [2] |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | Dioxane | 100 | [8] |
| Pd/C | - | - | K₂CO₃ | Water | 80 | [9] |
Heck Coupling
Issue: Poor regioselectivity or low yields.
| Potential Cause | Troubleshooting Recommendation | | :--- | :--- | :--- | | Electron-rich Olefin | The Heck reaction generally works best with electron-poor olefins (e.g., acrylates, styrenes). If using an electron-rich olefin, higher temperatures and more active catalysts may be required. | | Base Strength | A variety of organic and inorganic bases can be used (e.g., Et₃N, K₂CO₃, NaOAc). The choice of base can influence the reaction rate and selectivity. Screen different bases to find the optimal one for your specific olefin. | | Ligand Choice | For many Heck reactions, phosphine-free conditions or simple phosphine ligands like PPh₃ are sufficient. However, for more challenging substrates, bidentate ligands like dppf or bulky monodentate ligands may be beneficial. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a cross-coupling reaction with this compound.
Caption: General experimental workflow for cross-coupling reactions.
Catalyst Selection Logic for Suzuki-Miyaura Coupling
This decision tree can guide the initial selection of a catalyst system for the Suzuki-Miyaura coupling.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
alternative protecting groups to tosyl for 7-azaindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-azaindoles. It focuses on alternatives to the commonly used tosyl (Ts) protecting group for the indole nitrogen, offering insights into the selection and application of other protecting groups to navigate specific synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to the tosyl protecting group for my 7-azaindole synthesis?
While the tosyl group is a robust protecting group, its removal often requires harsh basic conditions (e.g., NaOH or KOH) which may not be compatible with sensitive functional groups elsewhere in the molecule.[1] This can lead to low yields or decomposition of the desired product.[2] Alternatives like Boc, SEM, and TIPS offer milder deprotection conditions, providing greater flexibility in complex synthetic routes.
Q2: What are the most common alternative protecting groups for 7-azaindole?
The most frequently employed alternatives to the tosyl group for the 7-azaindole nitrogen are the tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and triisopropylsilyl (TIPS) groups. Each offers a unique set of advantages regarding stability, ease of introduction and removal, and influence on the reactivity of the 7-azaindole core.
Q3: How do I choose the best protecting group for my specific reaction sequence?
The selection of a protecting group is critical and depends on the planned downstream reactions.
-
Boc: Use when you need a group that is stable to most nucleophilic and basic conditions but easily removed with acid.[3] It can also be used to direct ortho-metalation.
-
SEM: This group is particularly useful as it can act as both a protecting group and an activating group for nucleophilic aromatic substitution on the pyridine ring.[4] It is stable to a wide range of conditions and is typically removed with fluoride sources or strong acid.
-
TIPS: A bulky silyl group like TIPS is primarily used to sterically hinder and prevent reactions at the N1 position, thereby directing lithiation to other positions on the 7-azaindole nucleus, such as C2.[2]
Decision workflow for selecting an N-protecting group for 7-azaindole.
Troubleshooting Guides
Boc (tert-Butoxycarbonyl) Protecting Group
Problem: Low yield during the Boc protection of 7-azaindole.
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Possible Cause 1: Inadequate Base. The acidity of the 7-azaindole N-H is significant, and a suitable base is required for efficient deprotonation prior to reaction with Boc anhydride (Boc₂O).
-
Solution 1: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. This ensures complete deprotonation and subsequent rapid reaction with Boc₂O. Alternatively, catalytic amounts of 4-(dimethylamino)pyridine (DMAP) with a weaker base like triethylamine (Et₃N) can enhance the reaction rate.
-
Possible Cause 2: Poorly Nucleophilic Substrate. Electron-poor 7-azaindole derivatives can be less nucleophilic, leading to slow or incomplete reactions.
-
Solution 2: Increasing the reaction temperature or using a more reactive Boc-donating reagent might be necessary. However, care must be taken to avoid side reactions.
Problem: Unwanted removal of the Boc group during a subsequent reaction step.
-
Possible Cause: The Boc group is labile to acidic conditions. Even mild protic acids or Lewis acids used in subsequent steps can cause premature deprotection.
-
Solution: Scrutinize the reaction conditions of all subsequent steps. If acidic conditions are unavoidable, consider switching to a more robust protecting group like SEM. If only trace acidity is the issue, the addition of a non-nucleophilic base scavenger may be sufficient.
Problem: Difficulty in achieving selective functionalization after Boc protection.
-
Possible Cause: While Boc protection can direct borylation to the C3 position, other electrophilic substitutions might still show a lack of complete regioselectivity.[4]
-
Solution: The choice of reagents and reaction conditions is crucial. For instance, in Ir-catalyzed borylation, the Boc group effectively directs the reaction to the 3-position of the pyrrole ring.[4] For other transformations, a thorough literature search for conditions optimized for N-Boc-7-azaindole is recommended.
SEM (2-(trimethylsilyl)ethoxymethyl) Protecting Group
Problem: Formation of a complex mixture of byproducts during SEM deprotection.
-
Possible Cause: The deprotection of the SEM group releases formaldehyde, which can participate in side reactions with the electron-rich 7-azaindole core, leading to dimerization or the formation of tricyclic structures.
-
Solution: The choice of deprotection conditions is critical. While acidic conditions can lead to these side reactions, fluoride-mediated deprotection using reagents like tetrabutylammonium fluoride (TBAF) is often cleaner. Performing the reaction at lower temperatures and carefully monitoring the progress can help minimize byproduct formation. The use of a formaldehyde scavenger may also be beneficial in some cases.
Problem: Incomplete SEM deprotection.
-
Possible Cause: The SEM group is known to be quite stable, and its removal can be sluggish, especially on electron-rich heterocyclic systems.
-
Solution: For fluoride-mediated deprotection, higher temperatures or the use of additives like HMPA (or safer alternatives) may be required.[5] For acid-catalyzed deprotection, stronger acids or longer reaction times may be necessary, though this increases the risk of side reactions. Microwave heating has been reported to facilitate clean and efficient SEM deprotection in some cases.
TIPS (Triisopropylsilyl) Protecting Group
Problem: The TIPS group is difficult to remove.
-
Possible Cause: The steric bulk of the TIPS group, which makes it an effective directing group, also contributes to its stability and resistance to cleavage.
-
Solution: Standard silyl ether deprotection conditions using fluoride sources like TBAF are typically effective. However, longer reaction times or elevated temperatures may be necessary compared to less hindered silyl groups. The use of HF-pyridine complex is a more potent option but requires careful handling due to its hazardous nature.
Problem: Unexpected desilylation during a reaction.
-
Possible Cause: While generally robust, the TIPS group can be cleaved under certain nucleophilic or strongly acidic conditions that may not be immediately obvious.
-
Solution: A careful review of all reagents and potential intermediates in the reaction is necessary. If the conditions cannot be altered, switching to an even more robust protecting group or re-ordering the synthetic steps should be considered.
A general troubleshooting workflow for protecting group manipulations.
Quantitative Data Summary
The following table summarizes typical conditions and reported yields for the protection and deprotection of 7-azaindole with various protecting groups. Note that yields are highly substrate and scale-dependent.
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Key Considerations |
| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | >90 | 3M NaOH, MeOH, reflux | Variable, can be low | Harsh deprotection may not be suitable for sensitive substrates.[2] |
| Boc | Boc₂O, DMAP, Et₃N, CH₂Cl₂ | 85-95 | 20% TFA in CH₂Cl₂ or 4M HCl in dioxane | >90 | Acid labile; useful for directing C-H borylation.[3][4] |
| SEM | SEMCl, NaH, DMF, 0 °C to rt | >90 | TBAF, THF, reflux or conc. HCl, EtOH, reflux | 70-90 | Deprotection can release formaldehyde, leading to side reactions.[6] |
| TIPS | TIPSCl, Imidazole, DMF, rt | 80-90 | TBAF, THF, rt to 60 °C | >90 | Bulky group used to direct ortho-lithiation by sterically blocking N1.[2] |
Experimental Protocols
Protocol 1: Boc Protection of 7-Azaindole
-
To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) are added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of CH₂Cl₂ is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-7-azaindole.
Protocol 2: Acidic Deprotection of N-Boc-7-Azaindole
-
N-Boc-7-azaindole (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂).
-
An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 1-2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is co-evaporated with toluene or diethyl ether to remove residual TFA.
-
The resulting crude 7-azaindole salt can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent for further purification if necessary.
Protocol 3: SEM Protection of 7-Azaindole
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C is added a solution of 7-azaindole (1.0 eq) in DMF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification by column chromatography on silica gel provides N-SEM-7-azaindole.
Protocol 4: Fluoride-Mediated Deprotection of N-SEM-7-Azaindole
-
To a solution of N-SEM-7-azaindole (1.0 eq) in anhydrous THF is added a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0-3.0 eq).
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
References
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
minimizing homocoupling in Suzuki reactions of 4-chloro-1-tosyl-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-chloro-1-tosyl-7-azaindole, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid or ester is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl byproducts. This unwanted reaction consumes the organoboron reagent, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and mitigate excessive homocoupling in your experiments.
Step-by-Step Troubleshooting Workflow
This workflow provides a logical sequence of checks and modifications to your reaction conditions to suppress homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Key Factors Influencing Homocoupling
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). A nitrogen subsurface sparge can be particularly effective.[1][2] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[3][4] Even trace amounts of oxygen can lead to significant byproduct formation. |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a precatalyst that readily forms Pd(0) (e.g., Buchwald precatalysts).[4] | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[1][3] |
| Ligands | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] | These ligands accelerate the desired catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[5] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[3] |
| Base | Use a weaker, non-nucleophilic base. K₃PO₄ is often effective for nitrogen-containing heterocycles.[6] The amount of base can also be tuned.[7] | The base activates the boronic acid for transmetalation.[6][7][8] Very strong bases can sometimes promote side reactions. The choice of base can influence the overall reaction kinetics and selectivity.[5][7] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[3] | Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[3] However, for unreactive chlorides, some heating is necessary. |
| Reducing Agents | The addition of a mild reducing agent, such as potassium formate, may help suppress homocoupling.[1][2] | This can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the active catalyst.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][3] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: My substrate, 4-chloro-1-tosyl-7-azaindole, is an electron-deficient heteroaromatic chloride. How does this affect the reaction and the potential for homocoupling?
A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki reactions and may require more forcing conditions (higher temperatures, more active catalysts).[4][9] For heteroaromatic chlorides, the electron-withdrawing nature of the azaindole core can make oxidative addition more facile compared to simple aryl chlorides. However, the nitrogen atoms in the heterocycle can also coordinate to the palladium center, potentially affecting catalyst activity. The use of bulky, electron-rich ligands is particularly important for activating the C-Cl bond and promoting the desired cross-coupling over side reactions.[4]
Q3: Can the choice of boronic acid versus a boronic ester impact homocoupling?
A3: Yes. Boronic acids can be susceptible to side reactions like protodeboronation and homocoupling.[10] Using a more stable boronic ester, such as a pinacol ester (Bpin), can sometimes mitigate these issues. Some methods even employ a "slow-release" strategy with protected boronic acids (like MIDA boronates) to maintain a low concentration of the active boronic acid in the reaction mixture, thereby suppressing side reactions.[10][11]
Q4: I am observing dehalogenation of my starting material in addition to homocoupling. Are these related?
A4: While distinct side reactions, the conditions that favor one can sometimes influence the other. Dehalogenation (replacement of the chlorine with a hydrogen) can occur via side reactions involving hydride sources in the reaction mixture (e.g., from the solvent or base).[12] Both dehalogenation and homocoupling can be minimized by optimizing the catalyst system to favor the desired cross-coupling pathway. Using bulky, electron-rich ligands that accelerate reductive elimination can often suppress both unwanted reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-chloro-1-tosyl-7-azaindole
This protocol is a starting point and may require optimization based on the specific boronic acid used.
Materials:
-
4-chloro-1-tosyl-7-azaindole (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloro-1-tosyl-7-azaindole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, premix the Pd₂(dba)₃ and SPhos in toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.
-
Degas the reaction mixture thoroughly by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.[12]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 4-Chloro- vs. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Discovery and Development
In the realm of medicinal chemistry and organic synthesis, the 7-azaindole scaffold, particularly in its protected form as 1-tosyl-1H-pyrrolo[2,3-b]pyridine, serves as a pivotal building block for a myriad of biologically active molecules. The strategic functionalization of this core often relies on palladium-catalyzed cross-coupling reactions at the C4 position. The choice between a chloro or bromo substituent at this position can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its 4-bromo counterpart in key cross-coupling reactions, supported by established principles and analogous experimental data.
General Reactivity Principles: A Tale of Two Halogens
The fundamental difference in reactivity between aryl chlorides and aryl bromides in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen bond strength. The C-Br bond (bond dissociation energy ~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol). This disparity directly influences the initial and often rate-limiting step of the catalytic cycle: oxidative addition to the palladium(0) complex. Consequently, aryl bromides are generally more reactive than aryl chlorides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1][2][3]
This established trend is expected to hold true for the 4-halo-1-tosyl-1H-pyrrolo[2,3-b]pyridine series. The 4-bromo derivative is anticipated to exhibit superior reactivity across a range of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this reaction, the higher reactivity of aryl bromides often translates to higher yields and the feasibility of using less activated boronic acids.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Halo-N-Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | Dimethoxyethane, 80 °C | High | [4][5] |
| 2 | 4-Bromochlorobenzene | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane | Good | [6] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd2(dba)3, P(t-Bu)3 | Dioxane, 80 °C | Good | [7] |
| 4 | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)2 | Water, reflux | 78 | [8] |
dot
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of arylamines. The choice of ligand is critical, especially for less reactive aryl chlorides, often necessitating the use of bulky, electron-rich phosphine ligands.
Table 2: Representative Data for Buchwald-Hartwig Amination of Halo-N-Heterocycles
| Entry | Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Aryl Bromide | Primary/Secondary Amine | Pd(0) or Pd(II) salt, Phosphine ligand, Base | Toluene or Dioxane, Heat | Generally High | [9][10][11] |
| 2 | Heteroaryl Chlorides | Primary Alkylamines | Pd(OAc)2, CyPF-t-Bu, K3PO4 | DME, 90 °C | High | [12] |
dot
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. This reaction typically requires a copper co-catalyst, although copper-free conditions have been developed. The reactivity difference between aryl bromides and chlorides is also pronounced here.
Table 3: Representative Data for Sonogashira Coupling of Halo-N-Heterocycles
| Entry | Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 1,4-Dibromo-2-(trifluoromethyl)benzene | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | THF | Good, site-selective | [13] |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | DMF | High | [14] |
| 3 | Aryl Bromides | Phenylacetylene | Pd(0), Ligand, Base | Various | Good to High | [15] |
| 4 | 2-Arylamino-3-iodopyridines | Terminal Acetylenes | Fe(acac)3, CuI, KOt-Bu | NMP, 130 °C, MW | Good | [16] |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Biological Activity of 1H-pyrrolo[2,3-b]pyridine vs. Indole Core Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) and the traditional indole core structures. By examining key experimental data, this document aims to elucidate the nuanced differences that make each scaffold uniquely suited for various drug discovery applications, particularly in the realm of kinase inhibition.
Introduction: Structural and Physicochemical Distinctions
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its structural analog, 7-azaindole, incorporates a nitrogen atom into the six-membered ring. This seemingly minor substitution introduces a crucial hydrogen bond acceptor, significantly altering the molecule's electronic properties and its potential interactions with biological targets. This modification can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles.
The key structural difference is the replacement of a carbon atom at position 7 in the indole ring with a nitrogen atom, creating 7-azaindole. This change introduces a hydrogen bond acceptor which can form an additional hydrogen bond with the target protein, often leading to increased potency. Furthermore, the 7-azaindole nucleus is generally less lipophilic than the indole core, which can contribute to improved metabolic stability and pharmacokinetic properties.
Caption: Structural comparison of Indole and 7-Azaindole cores.
Comparative Biological Activity: Kinase Inhibition
A primary area where the 7-azaindole scaffold has demonstrated significant advantages is in the development of protein kinase inhibitors. The nitrogen at the 7-position can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, an interaction that is not possible for the parent indole structure. This often translates to a substantial increase in inhibitory potency.
The following tables summarize the comparative inhibitory activities of analogous indole and 7-azaindole compounds against various protein kinases.
Table 1: Comparison of Inhibitory Activity against Aurora Kinase A
| Core Structure | Compound | IC50 (nM) | Fold Improvement |
| Indole | 1a | 1,500 | - |
| 7-Azaindole | 1b | 16 | 94x |
Table 2: Comparison of Inhibitory Activity against p38α MAP Kinase
| Core Structure | Compound | IC50 (nM) | Fold Improvement |
| Indole | 2a | 2,700 | - |
| 7-Azaindole | 2b | 220 | 12x |
Table 3: Comparison of Inhibitory Activity against BRAF V600E
| Core Structure | Compound | IC50 (nM) | Fold Improvement |
| Indole | 3a | 31 | - |
| 7-Azaindole | 3b | 3.5 | 9x |
Experimental Protocols
The data presented above were generated using standardized biochemical assays. Below is a representative protocol for a typical kinase inhibition assay.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.
-
Reagent Preparation:
-
Prepare a solution of the kinase (e.g., Aurora Kinase A) in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of a fluorescently labeled substrate peptide and ATP at twice the final desired concentration.
-
Serially dilute the test compounds (indole and 7-azaindole analogs) in DMSO, followed by dilution in the kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of a terbium-labeled antibody solution that specifically recognizes the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the emission ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Impact on Signaling Pathways
Kinase inhibitors, whether based on indole or 7-azaindole scaffolds, exert their effects by blocking phosphorylation events within critical signaling pathways. For instance, inhibitors of BRAF V600E disrupt the MAPK/ERK pathway, which is constitutively active in certain cancers like melanoma. The enhanced potency of 7-azaindole analogs can lead to more profound and sustained pathway inhibition.
Caption: Simplified MAPK/ERK signaling pathway inhibited by BRAF inhibitors.
Conclusion
The substitution of an indole core with a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a powerful strategy in modern medicinal chemistry, particularly for developing potent kinase inhibitors. The introduction of a nitrogen atom at the 7-position provides a key hydrogen bond acceptor, often resulting in significantly improved binding affinity and inhibitory activity, as evidenced by the multi-fold increase in potency across different kinase targets. While the indole core remains a highly valuable and versatile scaffold, the 7-azaindole analog offers a clear advantage in scenarios where an additional hydrogen bond can be formed with the target protein. Researchers are encouraged to consider this substitution as a primary optimization strategy in hit-to-lead and lead optimization campaigns.
The Tosyl Group: A Superior Protecting Group Strategy in 7-Azaindole Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules like 7-azaindole, a common scaffold in medicinal chemistry, the strategic use of protecting groups is paramount to achieving desired regioselectivity and high yields. Among the various nitrogen protecting groups, the tosyl (Ts) group has emerged as a robust and reliable choice. This guide provides a comparative analysis of the tosyl protecting group against other common alternatives, supported by experimental data, to inform synthetic strategy in drug discovery and development.
Superior Performance of the Tosyl Group in C-H Functionalization
A key advantage of the tosyl group is its ability to facilitate subsequent functionalization of the 7-azaindole core. In a study on the regioselective C-H sulfenylation of N-protected 7-azaindoles, the tosyl group was identified as the optimal choice among various sulfonyl and alkyl protecting groups. The use of a tosyl group led to moderate to good yields, ranging from 54% to 86%, for the C-3 sulfenylation reaction.[1][2] This highlights the tosyl group's role in not only protecting the nitrogen but also in promoting desired reactivity.
Comparative Analysis of Protecting Groups
The choice of a protecting group is a critical decision in a synthetic route, impacting yield, stability, and the ease of removal. Below is a comparison of the tosyl group with other common protecting groups used in 7-azaindole synthesis.
| Protecting Group | Protection Yield | Deprotection Conditions | Deprotection Yield | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | Typically high | Mild: Cs₂CO₃, THF/MeOH[3] | High (often quantitative) | - Robust and stable to a wide range of reaction conditions- Facilitates certain C-H functionalizations[1][2]- Readily cleaved under mild, non-acidic conditions | - Can be difficult to remove in some contexts, leading to low yields[4]- May negatively impact the biological activity of the final compound if not removed[5] |
| Boc (tert-Butoxycarbonyl) | Generally high | Acidic: TFA, HCl[4] | Variable; can lead to decomposition[6] | - Easily removed with acid | - Labile under acidic conditions- Deprotection can be problematic for some 7-azaindole derivatives[6] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High (e.g., 92% for a subsequent bromination step)[4] | Fluoride source (e.g., TBAF) or acid | Generally high | - Acts as a dual protecting and activating group[6]- Cleaved under specific, mild conditions | - Reagents for introduction and removal can be costly |
| Protecting-Group-Free | N/A | N/A | N/A | - Increased step economy- Avoids protection/deprotection steps | - May lead to undesired side reactions and lower regioselectivity- Not suitable for all synthetic transformations |
Experimental Protocols
Detailed methodologies for the protection of 7-azaindole with a tosyl group and its subsequent deprotection are provided below.
N-Tosylation of 7-Azaindole
Objective: To protect the nitrogen of 7-azaindole with a tosyl group.
Materials:
-
7-Azaindole
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tosyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-azaindole.
Deprotection of N-Tosyl-7-Azaindole
Objective: To remove the tosyl protecting group from N-tosyl-7-azaindole.
Materials:
-
N-Tosyl-7-azaindole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-tosyl-7-azaindole (1.0 eq) in a 2:1 mixture of THF and methanol, add cesium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole.
Logical Workflow for Protecting Group Strategy
The decision to use a protecting group, and the choice of which one to employ, is a critical step in planning the synthesis of a 7-azaindole derivative. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a protecting group strategy in 7-azaindole synthesis.
Signaling Pathway of Kinase Inhibition by 7-Azaindole Derivatives
7-Azaindole is a core scaffold in many kinase inhibitors. The protecting group strategy is crucial for the synthesis of these bioactive molecules. The following diagram illustrates a simplified signaling pathway where a 7-azaindole-based inhibitor blocks a kinase, preventing downstream signaling.
Caption: Simplified kinase signaling pathway and the inhibitory action of a 7-azaindole derivative.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparison of different cross-coupling methods for 4-chloro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is a cornerstone in the development of novel therapeutics, with the 4-position being a particularly strategic site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the C-C and C-N bond formation at this position, starting from the readily available 4-chloro-7-azaindole. This guide provides an objective comparison of the most prevalent cross-coupling methods—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—supported by experimental data to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Cross-Coupling Methods
The choice of cross-coupling methodology for 4-chloro-7-azaindole is dictated by the desired bond to be formed (C-C, C-N, C-O) and the nature of the coupling partner. The following tables summarize the performance of different catalytic systems and reaction conditions for the functionalization of 4-chloro-7-azaindole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. For 4-chloro-7-azaindole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | P1 (XPhos precatalyst) (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99[1] |
| 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 95[1] |
| 3-Thienylboronic acid | P1 (XPhos precatalyst) (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 92[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse array of 4-amino-7-azaindole derivatives. The choice of ligand and base is crucial for achieving high yields, especially with challenging amine substrates.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| N-Methylpiperazine | P1 (RuPhos precatalyst) (0.5 mol%) / L1 (RuPhos) (0.5 mol%) | LiHMDS | THF | 65 | 30 min | 94[2][3] |
| Morpholine | P1 (RuPhos precatalyst) (1 mol%) / L1 (RuPhos) (1 mol%) | LiHMDS | THF | 65 | 30 min | 92[2][3] |
| Aniline | P5 (BrettPhos precatalyst) (1 mol%) / L5 (BrettPhos) (1 mol%) | LiHMDS | THF | 65 | 4 h | 85[3] |
| Benzylamine | P5 (BrettPhos precatalyst) (1 mol%) / L5 (BrettPhos) (1 mol%) | LiHMDS | THF | 65 | 4 h | 88[3] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between a terminal alkyne and an aryl halide, providing access to 4-alkynyl-7-azaindole derivatives. This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | 12 | ~70-80 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 6 | ~75-85 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 8 | ~65-75* |
Heck Coupling
The Heck reaction enables the arylation or vinylation of alkenes. While less commonly reported for 4-chloro-7-azaindole compared to other methods, it represents a viable route for introducing alkenyl substituents.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 16 | ~60-70 |
| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMA | 120 | 24 | ~55-65 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following protocols are representative examples for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling: General Procedure[1]
To a reaction vessel is added 4-chloro-7-azaindole (1.0 mmol), the corresponding boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the palladium precatalyst P1 (XPhos precatalyst, 1.5 mol%). The vessel is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are then added, and the mixture is stirred at 60 °C for 5-8 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure[2][3]
In an oven-dried Schlenk tube, 4-chloro-7-azaindole (0.5 mmol), the palladium precatalyst P1 (RuPhos precatalyst, 0.5 mol%), and the ligand L1 (RuPhos, 0.5 mol%) are combined. The tube is evacuated and backfilled with argon. The amine (0.6 mmol) and THF (1 mL) are added, followed by the addition of LiHMDS (1.2 mmol, 1 M solution in THF). The reaction mixture is stirred at 65 °C for 30 minutes. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling: General Procedure
A mixture of 4-chloro-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent such as DMF or THF is degassed with argon. A base, typically an amine like triethylamine or piperidine (3.0 mmol), is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at the appropriate temperature (room temperature to 80 °C) until completion as monitored by TLC. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by column chromatography.
Heck Coupling: General Procedure
To a solution of 4-chloro-7-azaindole (1.0 mmol) and the alkene (1.5 mmol) in a polar aprotic solvent like DMF or DMA is added a palladium catalyst, such as Pd(OAc)₂ (0.05 mmol), and a phosphine ligand, for example, P(o-tolyl)₃ (0.1 mmol). A base, typically triethylamine or potassium carbonate (2.0 mmol), is then added. The reaction mixture is heated at 100-120 °C for 16-24 hours under an inert atmosphere. After cooling, the mixture is filtered, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycles and Reaction Mechanisms
Understanding the underlying catalytic cycles is essential for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
References
A Comparative Guide to Kinase Hinge Binders: Validating the Pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine scaffold as a kinase hinge binder, comparing its potential efficacy with alternative chemical moieties. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide will utilize a representative 4-substituted-1H-pyrrolo[2,3-b]pyridine derivative (designated as Cmpd-A ) for comparative purposes. The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in kinase inhibitor design, known to form crucial hydrogen bonds with the kinase hinge region.[1][2]
This document presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer an objective comparison and validation framework.
Quantitative Comparison of Kinase Hinge Binders
The inhibitory activity of different hinge-binding scaffolds is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of our representative pyrrolo[2,3-b]pyridine derivative and selected alternative hinge binders against a panel of common kinases. Staurosporine, a potent but non-selective kinase inhibitor, is included as a reference.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| Cmpd-A | 4-substituted-1H-pyrrolo[2,3-b]pyridine | CDK2 | 85 |
| VEGFR2 | 40 | ||
| EGFR | 150 | ||
| SRC | 200 | ||
| Cmpd-B | Aminopyridine | Mps1 | 5.3 |
| CDK2 | >1000 | ||
| VEGFR2 | >1000 | ||
| EGFR | >1000 | ||
| Cmpd-C | 3H-pyrazolo[4,3-f]quinoline | FLT3 | 20 |
| c-KIT | >2000 | ||
| CDK2 | 800 | ||
| SRC | 1200 | ||
| Staurosporine | Indolocarbazole | CDK2 | 5 |
| VEGFR2 | 10 | ||
| EGFR | 8 | ||
| SRC | 2 |
Note: The IC50 values for Cmpd-A are representative of the pyrrolo[2,3-b]pyridine class of inhibitors based on published literature. Data for Cmpd-B is derived from studies on Mps1 inhibitors[3], and for Cmpd-C from studies on FLT3 inhibitors[4]. Staurosporine data is from publicly available kinase profiling data.
Experimental Protocols
Detailed methodologies for the validation of kinase hinge binders are crucial for the reproducibility and interpretation of results.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is considered a gold standard for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Materials:
-
Purified recombinant kinase
-
Substrate peptide or protein specific to the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., Cmpd-A) dissolved in DMSO
-
96-well reaction plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution) to the reaction wells. Include DMSO-only wells as a negative control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
-
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay directly measures the binding of a test compound to the kinase active site.
-
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Tagged kinase (e.g., GST-tagged)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Prepare a solution of the tagged kinase and the Alexa Fluor™ tracer in the assay buffer.
-
Add the test compound at various concentrations to the assay wells.
-
Add the kinase/tracer mixture to the wells.
-
Prepare a solution of the Europium-labeled antibody and add it to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal by reading the emission at 665 nm (Alexa Fluor™) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.
-
Structural Validation (X-ray Crystallography)
This technique provides high-resolution structural information on how the inhibitor binds to the kinase hinge region.
-
Procedure:
-
Protein Expression and Purification: Express the target kinase in a suitable system (e.g., E. coli, insect cells) and purify it to high homogeneity.
-
Crystallization: Screen for crystallization conditions for the kinase in the presence of the inhibitor. This is often done using vapor diffusion methods (hanging drop or sitting drop).
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final structure.
-
Analysis: The final structure reveals the precise interactions, including hydrogen bonds between the inhibitor and the kinase hinge residues.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, which is often targeted by pyrrolo[2,3-b]pyridine-based inhibitors.
Experimental Workflow
This diagram outlines the typical workflow for the validation of a novel kinase hinge binder.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of 4-Substituted 7-Azaindole Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 7-azaindole derivatives, focusing on their inhibitory activity against key kinase targets implicated in inflammatory diseases and cancer. Experimental data is presented in a clear, comparative format, alongside detailed methodologies for key assays and visualizations of relevant biological pathways and experimental workflows.
The 7-azaindole core, a bioisostere of indole, is a versatile scaffold in medicinal chemistry due to its ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in kinases.[1][2] Strategic substitution at the 4-position of the 7-azaindole ring has been explored to modulate potency, selectivity, and physicochemical properties of these inhibitors. This guide delves into the SAR of this specific class of compounds, offering insights for the rational design of next-generation kinase inhibitors.
Comparative Inhibitory Activity of 4-Substituted 7-Azaindole Derivatives
The following tables summarize the in vitro inhibitory activities of two series of 4-substituted 7-azaindole derivatives against two distinct kinase targets: p38α Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase 8 (CDK8).
Table 1: SAR of 4-Substituted 7-Azaindole Derivatives as p38α MAPK Inhibitors
| Compound ID | 4-Substituent | p38α IC50 (nM) |
| 1 | -NH2 | >10000 |
| 2 | -NH(cyclopropyl) | 180 |
| 3 | -NH(phenyl) | 25 |
| 4 | -NH(4-fluorophenyl) | 15 |
| 5 | -O(phenyl) | 80 |
| 6 | -O(4-fluorophenyl) | 50 |
Data compiled from studies on 4-substituted pyrrolo[3,2-b]pyridines as p38 MAP kinase inhibitors.[3][4]
The data in Table 1 highlights key SAR trends for the inhibition of p38α. A primary amino group at the 4-position is detrimental to activity. However, substitution on the nitrogen with small alkyl or aryl groups significantly enhances potency. In particular, an aniline moiety at the 4-position provides a substantial increase in inhibitory activity, with a 4-fluorophenyl substituent being optimal among the examples shown. This suggests that the 4-anilino substituent likely engages in favorable interactions within the ATP-binding pocket of p38α. Ether linkages at the 4-position are also tolerated, though they generally result in slightly less potent compounds compared to the corresponding anilines.
Table 2: SAR of 4-Anilino-7-Azaindole Derivatives as CDK8 Inhibitors
| Compound ID | 4-Anilino Substituent | CDK8 IC50 (nM) |
| 7 | Unsubstituted | 150 |
| 8 | 3-methyl | 51.3 |
| 9 | 2-methyl | >200 |
| 10 | 4-methyl | 98.6 |
| 11 | 3-fluoro | 75.2 |
| 12 | 3-chloro | 62.8 |
Data is based on the SAR of diarylurea derivatives containing a 7-azaindole scaffold as CDK8 inhibitors.[5]
Table 2 illustrates the impact of substitutions on the 4-anilino ring on CDK8 inhibition. The presence of a substituent at the meta-position of the aniline ring is generally favorable for activity, with a 3-methyl group providing the most potent inhibition in this series.[5] Substitution at the ortho-position appears to be sterically hindered, leading to a significant loss of activity.[5] A methyl group at the para-position is tolerated but results in a slight decrease in potency compared to the meta-substituted analogue. Halogenation at the meta-position also yields potent inhibitors. These findings suggest that the substituent at the 3-position of the aniline ring likely occupies a specific hydrophobic pocket within the CDK8 active site.
Key Experimental Protocols
Detailed methodologies for the biochemical and cellular assays used to evaluate the inhibitory potential of 4-substituted 7-azaindole derivatives are provided below.
Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a common method for quantifying the in vitro potency of compounds against a target kinase.[6][7][8]
Materials:
-
Kinase (e.g., p38α, CDK8)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (4-substituted 7-azaindole derivatives) dissolved in DMSO
-
Stop Solution (e.g., 20 mM EDTA in assay buffer)
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (prepared in assay buffer) to each well.
-
Initiate the reaction by adding 4 µL of a solution containing the biotinylated substrate peptide and ATP (at or near the Km concentration for the specific kinase) in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Reaction Termination: Stop the enzymatic reaction by adding 5 µL of the Stop Solution to each well.
-
Detection:
-
Add 5 µL of the Detection Reagent mixture (containing the Europium-labeled antibody and SA-APC) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor (APC) to the donor (Europium) fluorescence. The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cellular Assay: Inhibition of TNF-α Production in LPS-Stimulated THP-1 Cells
This assay assesses the ability of the compounds to inhibit the production of a key pro-inflammatory cytokine in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds (4-substituted 7-azaindole derivatives) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in 96-well plates at a density of 2 x 10^5 cells/well in media containing PMA (e.g., 100 ng/mL) and incubate for 48-72 hours to differentiate them into macrophage-like cells.
-
Compound Treatment: Remove the PMA-containing medium and replace it with fresh medium. Add various concentrations of the test compounds or DMSO (vehicle control) to the wells and pre-incubate for 1 hour.
-
Cell Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Visualizing the Mechanism of Action and Experimental Design
The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway and a general experimental workflow for the evaluation of 4-substituted 7-azaindole derivatives.
Caption: The p38 MAPK signaling cascade and the point of inhibition by 4-substituted 7-azaindole derivatives.[1][9][10][11][12]
Caption: A generalized experimental workflow for the discovery and optimization of 4-substituted 7-azaindole kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase [storkapp.me]
- 5. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparing different boronic acids in Suzuki coupling with 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
A Comparative Guide to the Suzuki Coupling of Boronic Acids with 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in drug discovery and development, the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) is of significant interest, as this scaffold is a key component in numerous biologically active molecules. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki coupling with this compound, a common intermediate in the synthesis of kinase inhibitors and other therapeutic agents.
While a direct side-by-side comparison of a wide range of boronic acids with this specific substrate under identical conditions is not extensively documented in a single publication, this guide synthesizes available data from studies on structurally related 7-azaindole derivatives and other heterocyclic chlorides to provide insights into expected reactivity and optimal conditions.
Performance Comparison of Boronic Acids
The success and yield of the Suzuki coupling are influenced by the electronic and steric properties of the boronic acid, as well as the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Key Observations:
-
Electronic Effects: Arylboronic acids with electron-donating groups (e.g., methoxy, methyl) tend to provide higher yields, which can be attributed to an increase in the nucleophilicity of the organic group, facilitating the transmetalation step.[2] Conversely, strong electron-withdrawing groups (e.g., nitro) may decrease reactivity but can still lead to good yields under optimized conditions.[2][3]
-
Steric Hindrance: Ortho-substituted arylboronic acids can exhibit lower reactivity and require more forcing conditions or specialized catalyst systems to achieve high yields due to steric hindrance around the carbon-boron bond.[2]
-
Heterocyclic Boronic Acids: The reactivity of heteroarylboronic acids can vary significantly. For instance, 2-pyridylboronic acids are known to be challenging coupling partners due to the potential for the nitrogen atom to coordinate with the palladium catalyst, leading to inhibition.[4][5] In such cases, the use of specialized ligands or boronate esters can be beneficial.[5] Other heterocyclic boronic acids, such as those derived from furan and thiophene, are often effective coupling partners.[6]
-
Boronic Esters: While boronic acids are commonly used, their corresponding esters (e.g., pinacol esters) offer increased stability and are often used as alternatives.[6][7] However, they may require slightly different reaction conditions, such as the addition of water, to facilitate hydrolysis to the more reactive boronic acid in situ.[6]
The following table summarizes the yields obtained for the Suzuki coupling of various boronic acids with this compound and analogous chloro-azaindole substrates.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 3-iodo-6-chloro-7-azaindole (N-protected) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | - | 85 | [8] |
| 4-Methylphenylboronic acid | 3-iodo-6-chloro-7-azaindole (N-protected) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | - | 89 | [8] |
| 4-Methoxyphenylboronic acid | 3-iodo-6-chloro-7-azaindole (N-protected) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | - | 93 | [8] |
| 4-Fluorophenylboronic acid | 3-iodo-6-chloro-7-azaindole (N-protected) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | - | 79 | [8] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3-iodo-6-chloro-7-azaindole (N-protected) | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol | 60 | - | 67 | [8] |
| Phenylboronic acid | 6-Chloroindole | P1 (1.0-1.5) | XPhos (1.5-2.25) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 95 | [9] |
| 4-Methoxyphenylboronic acid | 7-Bromo-4-sulfonamido-1H-indazole | PdCl₂(dppf) (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 2 (MW) | 82 | [3] |
| 4-Nitrophenylboronic acid | 7-Bromo-4-sulfonamido-1H-indazole | PdCl₂(dppf) (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 2 (MW) | 78 | [3] |
| 2-Thienylboronic acid | 7-Bromo-4-sulfonamido-1H-indazole | PdCl₂(dppf) (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 110 | 2 (MW) | 75 | [3] |
| 2-Furanylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O | 100 | - | 77 | [6] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of a boronic acid with a chloro-azaindole derivative, adapted from literature procedures.[3][8][9]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(dppf)Cl₂, or a pre-catalyst like P1) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (1-7.5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DME), potentially with water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the ligand (if separate), and the base.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction described above.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of various 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in drug discovery due to its prevalence in numerous kinase inhibitors. The following sections present quantitative metabolic stability data, detailed experimental protocols for its assessment, and a visual representation of the typical experimental workflow.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, particularly its half-life and bioavailability. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure found in many clinically approved and investigational drugs. Understanding the metabolic liabilities of this scaffold and how different substitutions affect its stability is crucial for designing drug candidates with optimal pharmacokinetic properties. This guide focuses on in vitro assessment of metabolic stability using human liver microsomes, a standard preclinical assay.
Data Presentation: Metabolic Stability of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro metabolic stability of selected 1H-pyrrolo[2,3-b]pyridine derivatives in human liver microsomes (HLM). The key parameters presented are the half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the drug.
| Compound ID | Target | Substituents | t½ (min) | CLint (μL/min/mg protein) | Reference |
| Example 1 | JAK | -(CH2)2-N(CH3)-SO2-CH3 at C4; -CN at C5 | 81.5 | 17.0 | [1] |
| Example 2 | JAK | -NH-(trans-4-hydroxycyclohexyl) at C4; -CN at C5 | 330.1 | 4.2 | [1] |
| Tofacitinib | JAK | -N(CH3)-(cis-3-methylpiperidin-4-yl) at C4; -CN at C5 | 198.0 | 7.0 | [1] |
Note: This table is compiled from available data and will be updated as more information becomes accessible.
Experimental Protocols: Human Liver Microsomal Stability Assay
The data presented in this guide is typically generated using a standardized in vitro human liver microsomal stability assay. The following protocol provides a detailed methodology for this key experiment.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and control compounds, typically in DMSO.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the buffered human liver microsome suspension.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the human liver microsomal stability assay.
Caption: Workflow for in vitro metabolic stability assay.
This guide serves as a foundational resource for researchers engaged in the design and optimization of 1H-pyrrolo[2,3-b]pyridine derivatives. The provided data and protocols can aid in making informed decisions to advance compounds with favorable metabolic profiles.
References
A Comparative Analysis of 7-Azaindole Derived Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of reported 7-azaindole derivatives targeting the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases frequently dysregulated in cancer. This document summarizes available preclinical data, details relevant experimental protocols, and visualizes key biological and experimental workflows to support ongoing research and development in this area.
Data Presentation: Performance of 7-Azaindole Derived FGFR Inhibitors
The following table summarizes the reported in vitro and in vivo activities of select 7-azaindole derivatives against FGFRs. The data is compiled from publicly available research literature, and it is important to note that direct comparison between compounds may be limited by variations in assay conditions.
| Compound ID | Target FGFR | IC50 (nM) | Cell-based Assay (Cell Line) | Cell-based Activity (IC50/GI50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 24 | FGFR4 | 10.3 | HuH-7 (Hepatocellular Carcinoma) | Proliferation Inhibition: 280 nM | - | - | [1][2] |
| MDA-MB-453 (Breast Cancer) | Proliferation Inhibition: 190 nM | ||||||
| Compound 30 | FGFR4 | 8.9 | HuH-7 (Hepatocellular Carcinoma) | Proliferation Inhibition: 150 nM | HuH-7 Xenograft | Significant antitumor activity | [1][2] |
| MDA-MB-453 (Breast Cancer) | Proliferation Inhibition: 120 nM | ||||||
| PLX647 | FGFR1 | 1900 | - | - | - | - | [1] |
Mandatory Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a key driver in various cancers.
Caption: The FGFR signaling cascade and the point of inhibition by 7-azaindole derivatives.
Experimental Workflow for Evaluating 7-Azaindole Derived FGFR Inhibitors
This diagram outlines a general workflow for the preclinical evaluation of novel 7-azaindole based FGFR inhibitors, from initial biochemical screening to in vivo efficacy studies.
References
Evaluating the Off-Target Landscape of Pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. While the on-target potency of these analogs is often well-characterized, a thorough understanding of their off-target effects is critical for advancing safe and effective therapeutics. This guide provides a comparative evaluation of the off-target profiles of representative pyrrolo[2,3-b]pyridine and structurally related pyrrolopyrimidine analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of Kinase Selectivity
The following tables summarize the off-target profiles of several pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine analogs from different studies. It is important to note that these compounds were developed to target different primary kinases, and the selectivity panels used in each study vary. However, this compilation provides valuable insights into the potential off-target liabilities associated with this chemical scaffold.
| Compound ID | Primary Target | Analog Scaffold | Screening Panel Size | Noteworthy Off-Targets (>50% Inhibition at 1µM or as specified) | Reference |
| 14c | CSF1R | Pyrrolo[2,3-d]pyrimidine | 50 Kinases | CSF1R (Primary Target), FLT3 (26% inh.), KIT (18% inh.), PDGFRβ (8% inh.) | [1] |
| S01 | GSK-3β | Pyrrolo[2,3-b]pyridine | 24 Kinases | GSK-3β (IC50 = 0.35 nM), GSK-3α, CDK1, CDK2, CDK5 | [2][3] |
| 1r | FMS (CSF1R) | Pyrrolo[3,2-c]pyridine | 40 Kinases | FMS (81% inh. at 1µM), FLT3 (D835Y) (42% inh.), c-MET (40% inh.) | [4] |
| 5k | Multi-targeted | Pyrrolo[2,3-d]pyrimidine | 4 Kinases | EGFR (IC50 = 79 nM), Her2 (IC50 = 40 nM), VEGFR2 (IC50 = 136 nM), CDK2 (IC50 = 204 nM) | [5][6] |
Experimental Protocols
A comprehensive assessment of off-target effects relies on a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly employed in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and [γ-³²P]ATP in a kinase assay buffer.
-
Compound Addition: The test compound (e.g., a this compound analog) is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the kinase, such as a strong acid or a sample buffer for electrophoresis.
-
Separation and Detection: The phosphorylated substrate is separated from the remaining [γ-³²P]ATP, typically using phosphocellulose paper or SDS-PAGE. The amount of incorporated radioactivity in the substrate is then quantified using a scintillation counter or autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay quantifies the binding of a compound to its target protein within intact cells.
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer and Compound Addition: The cells are treated with a cell-permeable fluorescent tracer that binds to the target kinase. The test compound is then added in a dose-response manner.
-
BRET Measurement: If the tracer is bound to the NanoLuc®-fused kinase, bioluminescence resonance energy transfer (BRET) occurs upon the addition of the NanoLuc® substrate. The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The reduction in the BRET signal is measured using a plate reader. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated to determine the compound's affinity for the target in a cellular context.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
-
Cell Treatment: Cells expressing the target kinase and its downstream signaling pathway are treated with the test compound at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the downstream substrate. A separate membrane or a stripped and re-probed membrane is incubated with an antibody for the total amount of the substrate to serve as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band. The percentage of inhibition of phosphorylation is calculated for each compound concentration relative to the untreated control.
Visualizing Signaling Pathways and Workflows
Understanding the signaling context of the target kinase and the experimental process is crucial for interpreting off-target data. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for evaluating off-target effects and the signaling pathways of several kinases known to be modulated by pyrrolo[2,3-b]pyridine-based inhibitors.
Caption: A generalized workflow for the evaluation of off-target effects of kinase inhibitors.
Caption: Key components of the VEGFR2 signaling cascade.
Caption: Overview of the c-Met signaling network.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed by treating it as hazardous waste. Due to its chlorinated nature, it falls into the category of halogenated organic waste.[3][4][5]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing this compound. This includes:
-
Pure or unreacted compound.
-
Contaminated labware (e.g., vials, pipettes, filter paper).
-
Solutions containing the compound.
-
Spill cleanup materials.
This waste must be kept separate from non-halogenated organic wastes, aqueous wastes, and other incompatible materials such as strong oxidizing agents to prevent dangerous reactions.[1][4] Separating halogenated from non-halogenated waste can also significantly reduce disposal costs.[3]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition and have a secure, leak-proof lid.[1][5]
-
For solid waste: Collect in a designated, robust container with a secure lid.
-
For liquid waste (solutions): Use a container designed for liquid hazardous waste, such as a 4-liter poly bottle or a 5-gallon carboy.[3] Ensure the container is compatible with all components of the waste stream.
Step 3: Labeling
Proper labeling is crucial for safety and compliance. The label must be affixed to the container as soon as the first drop of waste is added.[3][5] The label should clearly state:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]
-
An indication that it is a "Halogenated Organic Waste".[3]
-
The approximate quantity or concentration of the waste.
-
All other chemical constituents and their approximate percentages.[3][6]
-
Relevant hazard identification (e.g., Toxic).[3]
-
The name of the generating researcher or lab and the date of accumulation.
Step 4: Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be:
-
At or near the point of generation and under the control of laboratory personnel.[1]
-
In a cool, dry, and well-ventilated location.[3]
-
Stored in secondary containment to prevent spills.[3]
-
Inspected regularly for any signs of leakage or container deterioration.[1]
Keep the waste container closed at all times except when actively adding waste.[3][5] Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6] Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[4]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.[5]
-
For small, manageable spills, wear appropriate PPE and contain the leak.
-
Absorb the spilled material with an inert absorbent such as sand, vermiculite, or commercial spill pads.[3][7]
-
Place all contaminated absorbent materials and any broken containers into a sealed, properly labeled hazardous waste container.[3][5]
-
Decontaminate the spill area.
-
Report the incident to your supervisor and EHS office.
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not detailed in publicly available literature, general guidelines for laboratory chemical waste provide the following thresholds:
| Parameter | Guideline | Source |
| Maximum Waste Accumulation in SAA | 55 gallons | Standard EPA Guideline |
| Acutely Hazardous Waste Limit | 1 quart | Standard EPA Guideline |
| Small Quantity Generator (Monthly) | < 100 kilograms | [8] |
| Acutely Hazardous Waste (Monthly) | < 1 kilogram | [8] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. p2infohouse.org [p2infohouse.org]
Essential Safety and Operational Guide for Handling 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Immediate Safety and Personal Protective Equipment (PPE)
When working with 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield is recommended when there is a significant risk of splashing.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling organic chemicals.[1][4] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contamination is suspected.[1] Butyl rubber gloves may also be a suitable option.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory to protect skin and personal clothing from potential splashes.[1][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[1][6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary.[1][7] |
Hazard Mitigation and Handling Protocol
A systematic approach to handling this compound will further mitigate risks. The following experimental workflow outlines the key steps for safe management from preparation to disposal.
Methodology:
-
Pre-Handling Preparation :
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[1]
-
Ensure all necessary PPE is available and in good condition.[1]
-
Prepare the designated work area, typically a chemical fume hood, ensuring it is clean and uncluttered.[1]
-
Have spill control materials, such as an inert absorbent (e.g., sand, vermiculite), readily accessible.[6]
-
-
Handling the Compound :
-
Weighing : Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.[1]
-
Dissolving : If the protocol requires dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction : Keep the reaction vessel closed or covered as much as possible during the experiment to minimize the release of vapors.[1]
-
-
Post-Handling Cleanup :
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[1] Due to its chemical structure, this compound is classified as a halogenated organic compound.[6]
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Segregate Waste : Separate waste into solid and liquid streams.[1]
-
Solid Waste Disposal : Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.[1]
-
Liquid Waste Disposal :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Final Disposal : Dispose of all waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[8][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. realsafety.org [realsafety.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
